4-Methyl-1,3-thiazolidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33174-83-3 |
|---|---|
Molecular Formula |
C4H9NS |
Molecular Weight |
103.19 g/mol |
IUPAC Name |
4-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C4H9NS/c1-4-2-6-3-5-4/h4-5H,2-3H2,1H3 |
InChI Key |
SUGYCWJDMKSOPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCN1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methyl 1,3 Thiazolidine and Its Derivatives
Classical and Conventional Cyclization Strategies
Traditional methods for synthesizing the 4-methyl-1,3-thiazolidine core and its analogs remain fundamental in organic synthesis. These approaches often involve the formation of the thiazolidine (B150603) ring through the reaction of bifunctional precursors.
Cyclization of Appropriate Precursors (e.g., L-cysteine with Carbon Disulfide)
One of the foundational methods for creating a thiazolidine ring involves the cyclization of appropriate precursors. A notable example is the reaction of L-cysteine with carbon disulfide. nanobioletters.comirapa.org This reaction typically proceeds under basic conditions to yield This compound-2-thione (B72146). The amino acid L-cysteine provides the core structure, including the chiral center at the 4-position, while carbon disulfide acts as the source for the C2 carbon of the heterocyclic ring. The reaction of L-cysteine with aldehydes or ketones is a common method for producing 1,3-thiazolidine-4-carboxylic acid derivatives. nanobioletters.comirapa.org For instance, the reaction between L-cysteine and benzaldehyde (B42025) yields 2-phenyl-1,3-thiazolidine-4-carboxylic acid, which exists as a mixture of cis and trans diastereomers. irapa.org The ratio of these isomers can be influenced by the solvent used; in CDCl3, the cis isomer is predominant, whereas in DMSO-d6, the trans isomer is the major product. irapa.org
Condensation and Cyclization Reactions (e.g., Imine Intermediates with Thioglycolic Acid)
A widely employed strategy for the synthesis of 4-thiazolidinone (B1220212) derivatives involves the condensation of an amine and a carbonyl compound to form an imine (Schiff base), which then undergoes cyclization with a mercapto-acid like thioglycolic acid. uokerbala.edu.iqekb.egchemmethod.comconnectjournals.comresearchgate.net This method is highly versatile, allowing for the introduction of various substituents on the thiazolidine ring.
The general mechanism involves the nucleophilic attack of the amine on the carbonyl group to form an imine intermediate. researchgate.net Subsequently, the sulfur atom of thioglycolic acid attacks the imine carbon, followed by an intramolecular cyclization and elimination of a water molecule to form the 4-thiazolidinone ring. researchgate.netnih.gov For example, 2-(substituted phenyl)-3-(4-methyl-2-oxo-2H-chromen-7-yl)-thiazolidin-4-one derivatives have been synthesized by reacting 7-amino-4-methyl-benzopyran-2-one with various aromatic aldehydes and thioglycolic acid. ekb.eg Similarly, new bis-4-thiazolidinone derivatives have been prepared by reacting bis-Schiff bases with thioglycolic acid in anhydrous benzene. connectjournals.com
| Reactants | Product | Key Features |
| Amine, Carbonyl Compound, Mercapto-acid | 4-Thiazolidinone derivatives | Formation of an imine intermediate followed by cyclization. researchgate.net |
| 7-amino-4-methyl-benzopyran-2-one, Aromatic Aldehydes, Thioglycolic Acid | 2-(substituted phenyl)-3-(4-methyl-2-oxo-2H-chromen-7-yl)-thiazolidin-4-one derivatives | Versatile method for introducing various substituents. ekb.eg |
| Bis-Schiff Bases, Thioglycolic Acid | Bis-4-thiazolidinone derivatives | Synthesis of dimeric thiazolidinone structures. connectjournals.com |
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. semanticscholar.orgnih.govtandfonline.com This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity.
One such example is the one-pot, three-component synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones from an aromatic or heteroaromatic amine, an aromatic aldehyde, and mercaptoacetic acid. ekb.egmdpi.com This reaction can be facilitated by ionic liquids, which act as both solvent and catalyst. ekb.eg Another MCR involves the reaction of primary alkylamines, isothiocyanates, and maleic anhydride (B1165640), catalyzed by magnetically supported sulfuric acid on nanoparticles, to produce thiazolidine derivatives. semanticscholar.org A novel one-pot, four-component reaction has also been developed for the synthesis of thiazolidine-4-one derivatives from hydrazine, allyl isothiocyanate, an α-haloketone, and various aldehydes. tandfonline.com
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| Three-component | Aromatic/heteroaromatic amine, aromatic aldehyde, mercaptoacetic acid | Ionic liquids (e.g., [MOEMIM]TFA, [BMIM]BF4) | 2,3-diaryl/2-aryl-3-heteroaryl-1,3-thiazolidin-4-ones ekb.eg |
| Three-component | Primary alkylamines, isothiocyanates, maleic anhydride | Magnetically supported sulfuric acid on Fe3O4@SiO2 nanoparticles | Thiazolidine derivatives semanticscholar.org |
| Four-component | Hydrazine, allyl isothiocyanate, α-haloketone, aldehyde | One-pot condensation-cyclization | Thiazolidine-4-one derivatives tandfonline.com |
Mannich Reaction Based Syntheses
The Mannich reaction, a classic carbon-carbon bond-forming reaction, has been adapted for the synthesis of thiazolidine derivatives. This reaction typically involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group by formaldehyde (B43269) and a primary or secondary amine. researchgate.net
In the context of thiazolidine synthesis, Mannich bases of thiazolidin-2,4-dione have been prepared. scirp.orgderpharmachemica.comscialert.net For instance, 5-arylidene derivatives of thiazolidin-2,4-dione can undergo a Mannich reaction with formaldehyde and a primary or secondary amine to yield 3-substituted aminomethyl derivatives. derpharmachemica.com The synthesis of novel Mannich bases of pioglitazone (B448), a thiazolidinedione-containing drug, has also been reported, where pioglitazone is reacted with formaldehyde and various secondary amines. scialert.net These reactions provide a straightforward route to functionalize the nitrogen atom at the 3-position of the thiazolidine ring.
Green Chemistry and Sustainable Synthetic Protocols
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. This has led to the exploration of alternative energy sources and reaction conditions to minimize waste and energy consumption.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained considerable attention as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer byproducts. bohrium.comrasayanjournal.co.inresearchgate.netfarmaciajournal.comnih.gov
Several studies have reported the successful application of microwave irradiation for the synthesis of this compound derivatives. For example, the synthesis of 2,4-thiazolidinedione (B21345) derivatives has been achieved by refluxing chloroacetic acid and thiourea (B124793) in the presence of concentrated HCl under microwave irradiation for a short duration. rasayanjournal.co.in The subsequent reaction of the resulting 2,4-thiazolidinedione with an aldehyde can also be accelerated by microwaves. rasayanjournal.co.in Furthermore, a rapid, three-component, one-pot condensation method for the synthesis of 1,3-thiazolidin-4-ones using microwave irradiation has been developed, offering high yields in a significantly reduced timeframe compared to conventional heating. researchgate.net This method has been successfully applied to the synthesis of various thiazolidinone derivatives. uokerbala.edu.iqbohrium.com
| Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |
| Several hours | 33-90 seconds | Remarkable | nih.gov |
| Not specified | 6 minutes | 89% | rasayanjournal.co.in |
| Not specified | 5 minutes | 87% | rasayanjournal.co.in |
| Not specified | 2-4 minutes | Not specified | rasayanjournal.co.in |
| 290 minutes | 10-25 minutes | 78% to 97% | nih.gov |
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a primary goal in green chemistry, reducing environmental impact and simplifying product purification. Several effective solvent-free methods for the synthesis of 1,3-thiazolidin-4-one derivatives, a closely related class of compounds, have been developed. These reactions are often facilitated by catalysts and thermal conditions.
One prominent approach involves the one-pot condensation of an amine, an aldehyde, and thioglycolic acid. nih.gov For instance, using ammonium (B1175870) persulfate (APS) as an economical catalyst (10 mol%) at 90°C under solvent-free conditions provides the desired thiazolidinone product in high yield (84%). nih.gov Similarly, an effective technique has been reported involving the reaction of mercaptoacetic acid with aldehydes or ketones and hydrazines without a solvent. researchgate.net
The use of heterogeneous promotors is also common. Silicon tetrachloride (SiCl4) has been used to accelerate the intrinsic cyclocondensation under solvent-free conditions. ekb.eg Furthermore, magnetic nanoparticles have proven to be excellent reusable catalysts for these solvent-free syntheses. FeNi3-ionic liquid (IL) magnetic nanoparticles and nano-Fe3O4@SiO2-supported ionic liquids facilitate the one-pot synthesis of 1,3-thiazolidin-4-ones in excellent yields. nih.gov Another solid acid catalyst, 2-oxoimidazolidine-1,3-disulfonic acid (OImDSA), has been shown to be effective for the synthesis of 1,3-thiazolidine-4-ones at room temperature in a solvent-free, one-pot procedure. d-nb.info
Catalytic Methodologies (e.g., Nano-catalysis, Supported Ionic Liquids)
Catalysis is central to the modern synthesis of thiazolidine derivatives, offering pathways with higher yields, shorter reaction times, and milder conditions. Nano-catalysis and supported ionic liquids are at the forefront of this evolution.
Nano-catalysis: Nanoparticle-based catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity. Several nano-catalysts have been successfully employed in the synthesis of thiazolidinone rings.
Magnetic Nanoparticles: A magnetically recoverable catalyst, nano-Fe3O4@SiO2 supported ionic liquid (MNPs@SiO2-IL), efficiently catalyzes the one-pot synthesis of 1,3-thiazolidin-4-ones from anilines, arylaldehydes, and thioglycolic acid under solvent-free conditions. nih.govresearchgate.net The catalyst's magnetic nature allows for easy separation and recycling for up to 10 consecutive runs without a significant loss of activity. researchgate.net Other magnetic nanocatalysts include nano-CoFe2O4@SiO2/PrNH2 and FeNi3-ionic liquid (IL) magnetic nanoparticles. nih.gov
Zeolite-Based Nanocatalysts: Nickel-stabilized on zeolite-Y (NNZ) and Ni/SO3H@zeolite-Y have been developed as highly efficient nanoporous catalysts for synthesizing N-benzimidazolyl-1,3-thiazolidin-4-one derivatives. tandfonline.comrsc.org These reactions proceed under green conditions, and the catalyst demonstrates excellent reactivity and reusability. tandfonline.com
Other Nanocatalysts: Nano-CdZr4(PO4)6 has been used as a robust heterogeneous catalyst for the one-pot synthesis of 1,3-thiazolidin-4-ones under ultrasonic irradiation, showcasing the synergy between nano-catalysis and alternative energy sources. researchgate.net
Supported Ionic Liquids (SILs): Ionic liquids (ILs) are valued as green reaction media and catalysts. When immobilized on a solid support, they combine the advantages of homogeneous catalysis (high activity) and heterogeneous catalysis (ease of separation and recyclability).
Nano-Fe3O4@SiO2-IL: This catalyst functions by having the supported ionic liquid activate the carbonyl group of the aldehyde, enhancing its electrophilicity and facilitating the formation of the imine intermediate with the amine. nih.gov
Brønsted Acidic Ionic Liquids: Urazolium diacetate has been reported as a new, efficient, and reusable Brønsted acid ionic liquid for the synthesis of novel thiazolidine-4-one derivatives. rsc.org The catalyst is easily recovered by washing with water and can be reused multiple times. rsc.org Similarly, [Et3NH][HSO4] has been used effectively, with optimal results (high yields) obtained at 80°C with a 25 mol% catalyst loading. nih.gov
Table 1: Comparison of Catalytic Methodologies for Thiazolidinone Synthesis
| Catalyst | Substrates | Conditions | Yield | Reusability | Reference |
|---|---|---|---|---|---|
| nano-Fe3O4@SiO2-IL | Arylaldehyde, Aniline, Thioglycolic acid | Solvent-free | High to Excellent | 10 runs | researchgate.net |
| Ni/SO3H@zeolite-Y | 2-Aminobenzimidazole, Aldehyde, Thioglycolic acid | Acetone-H2O, Room Temp. | Excellent | 5 runs | rsc.org |
| Ammonium Persulfate | Aniline, Benzaldehyde, Thioglycolic acid | Solvent-free, 90°C | 84% | Not specified | nih.gov |
| Urazolium diacetate | Arylaldehyde, 4-Aminoazobenzene, Thioglycolic acid | 80°C | Good to Excellent | 7 runs | rsc.org |
| nano-CdZr4(PO4)6 | Aldehyde, Aniline, Thioglycolic acid | Ultrasonic irradiation | High | 5 runs | researchgate.net |
Continuous Flow Reactor Optimization for Yield and Purity
Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and potential for automation and scalability. These features make it an ideal technology for optimizing the synthesis of this compound and its derivatives for yield and purity.
Industrial-scale production increasingly utilizes continuous flow reactors to ensure high efficiency and product quality. For instance, in the synthesis of related heterocyclic structures, flow reactors allow for precise control over temperature, pressure, and residence time, which minimizes the formation of side products and can significantly improve yields, with reports of up to 90%. The synthesis of this compound-2-thione, for example, can be optimized for both yield and purity using such advanced techniques.
A notable application of this technology is in the preparation of food-grade sodium 2-polyhydroxyalkyl-1,3-thiazolidine-4-carboxylates, where a continuous flow reactor is combined with a spray dryer. syrris.com This integrated system demonstrates the potential of flow chemistry to produce high-purity compounds with a low environmental footprint. syrris.com While direct literature on continuous flow synthesis of this compound is specific, the principles are widely demonstrated. For example, a telescoped photochemical thiol-ene reaction followed by cyclization has been successfully implemented in a continuous flow setup to produce thiomorpholine, a related sulfur-containing heterocycle. acs.org This showcases the robustness of flow protocols for constructing such ring systems, achieving high yields and simplifying workup procedures. acs.org
Stereoselective Synthesis of Chiral this compound Derivatives
The creation of stereochemically defined centers is a paramount challenge in organic synthesis, particularly for molecules intended for biological applications. The synthesis of chiral this compound derivatives relies heavily on strategies that employ chiral starting materials or exert precise control over diastereoselective transformations.
Synthesis Utilizing Chiral Starting Materials (e.g., L-valine Core)
A common and effective strategy for introducing chirality into the thiazolidine framework is to use enantiomerically pure starting materials from the "chiral pool." Natural amino acids are ideal precursors for this purpose.
The synthesis of thiazolidine derivatives carrying an L-valine core is a prime example. jrespharm.comdergipark.org.tr In this approach, L-valine is first converted into an acylhydrazide, which is then reacted with various aldehydes to form acylhydrazones. Subsequent cyclocondensation of these chiral hydrazones with thiolactic acid yields 2-aryl-5-methyl-1,3-thiazolidine-4-one derivatives. jrespharm.comdergipark.org.tr The chirality of the L-valine starting material directs the stereochemistry of the final product.
L-cysteine is another fundamental chiral building block for the synthesis of 2-substituted-1,3-thiazolidine-4-carboxylic acids. rsc.orgscielo.br The reaction of L-cysteine with an aldehyde introduces a new stereocenter at the C-2 position of the thiazolidine ring, while the original stereocenter from the amino acid is retained at C-4. rsc.orgscielo.br Although this reaction often produces a mixture of diastereomers, it provides a crucial foundation for subsequent diastereoselective manipulations. rsc.org
Table 2: Chiral Starting Materials for Thiazolidine Synthesis
| Chiral Starting Material | Resulting Thiazolidine Core | Key Features | Reference |
|---|---|---|---|
| L-Valine | L-Valine derived 1,3-thiazolidin-4-ones | Chirality is introduced from the amino acid backbone. | jrespharm.comdergipark.org.tr |
| L-Cysteine | 2-Substituted-1,3-thiazolidine-4-carboxylic acid | Retains the C-4 stereocenter from cysteine; creates a new stereocenter at C-2. | rsc.orgscielo.br |
| D-Penicillamine | 2-Substituted-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | Provides a gem-dimethyl group at the C-5 position. | scielo.br |
Diastereoselective Transformations and Control
When the initial cyclization reaction yields a mixture of diastereomers, subsequent transformations can be used to control the stereochemical outcome. The N-acylation of the thiazolidine ring is a critical step where diastereoselectivity can be exerted.
The condensation of L-cysteine with achiral aldehydes is often not diastereoselective, resulting in a mixture of cis and trans diastereomers (e.g., (2R,4R) and (2S,4R)). rsc.orgscielo.br However, the subsequent acylation of this mixture can be highly diastereoselective. The outcome is dependent on the reaction conditions, which can be tuned to favor either the kinetic or thermodynamic product. researchgate.net For example, acylating a mixture of (2R,4R)- and (2S,4R)-2-aryl-1,3-thiazolidine-4-carboxylic acid derivatives with acetic anhydride and pyridine (B92270) at room temperature selectively yields the 2,4-trans diastereoisomers, which are the products of kinetic control. scielo.brresearchgate.net
This selectivity arises from a ring-opening-ring-closure mechanism that allows for the inversion of configuration at the C-2 position. scielo.br Once the nitrogen atom is acylated, this epimerization process is prevented, effectively locking the stereochemistry and allowing for the isolation of a pure diastereomer. scielo.br This method has been used to achieve highly diastereoselective synthesis of cis-methyl N-acyl-2-ferrocenyl-1,3-thiazolidine-4-carboxylates and other complex thiazolidine systems. rsc.orgnih.gov This demonstrates a powerful strategy where an initial non-selective reaction is followed by a controlled, diastereoselective transformation to yield a single, pure stereoisomer.
Chemical Reactivity and Functionalization of 4 Methyl 1,3 Thiazolidine and Its Derivatives
Oxidative Transformations
The sulfur atom in the thiazolidine (B150603) ring is susceptible to oxidation, providing a pathway to sulfoxides and sulfones. These transformations can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and biological activity.
The exocyclic thione group at the C2 position and the endocyclic sulfur atom of 4-methyl-1,3-thiazolidine derivatives can be selectively oxidized. The oxidation of the ring sulfur in analogous 2-aryl-3-phenyl-1,3-thiazolidin-4-ones has been achieved using potassium peroxymonosulfate (Oxone®). This reaction allows for the controlled synthesis of the corresponding sulfoxides and sulfones. Typically, the use of one equivalent of the oxidizing agent under controlled temperature conditions favors the formation of the sulfoxide, whereas an excess of the oxidant and more forcing conditions lead to the sulfone.
The general transformation can be influenced by the steric and electronic nature of the substituents on the thiazolidinone ring. For instance, research on 2,3-disubstituted-1,3-thiazolidin-4-ones demonstrated that selective S-oxidation can be achieved. The reaction conditions often involve a biphasic solvent system, such as dichloromethane/water or chloroform/water, with a phase-transfer catalyst to facilitate the reaction.
Table 1: Oxidation of Thiazolidinone Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 2-Aryl-3-phenyl-1,3-thiazolidin-4-one | Oxone® (1 equiv.) | 2-Aryl-3-phenyl-1,3-thiazolidin-4-one S-oxide (Sulfoxide) | N/A |
| 2-Aryl-3-phenyl-1,3-thiazolidin-4-one | Oxone® (>2 equiv.) | 2-Aryl-3-phenyl-1,3-thiazolidin-4-one S,S-dioxide (Sulfone) | N/A |
| Thiazolidine-2,4-dione | Hydrogen Peroxide / Acetic Acid | Thiazolidine-2,4-dione S,S-dioxide (Sulfone) | N/A |
Nucleophilic Functionalization Reactions
The nitrogen and sulfur atoms, as well as adjacent carbon atoms, of the this compound ring system, serve as sites for various nucleophilic functionalization reactions.
N-alkylation is a common strategy to introduce diversity into thiazolidine derivatives. For N-acyl thiazolidinethiones, which are frequently used as chiral auxiliaries, the acylation of the nitrogen atom is a critical step in their synthesis and application. This is typically achieved by treating the parent thiazolidinethione with a strong base, such as n-butyllithium or sodium hydride, followed by the addition of an acyl chloride or anhydride (B1165640).
Stereoselective alkylation of chiral N-acyl thiazolidinethiones has also been reported. For instance, the nickel complex (Me3P)2NiCl2 catalyzes SN1-type alkylations of (S)-N-Acyl-4-isopropyl-1,3-thiazolidine-2-thiones with various electrophiles, yielding adducts as single diastereomers in high yields researchgate.net.
While N-alkylation is more common, S-alkylation of the thione group can also occur, leading to the formation of 2-(alkylthio)thiazolium salts. This reaction typically proceeds by treating the thiazolidine-2-thione with an alkylating agent like methyl iodide or methyl triflate. The resulting S-alkylated product can then serve as a substrate for nucleophilic substitution at the C2 position.
Nucleophilic substitution reactions are fundamental to the synthesis and modification of the thiazolidine ring. The formation of the thiazolidin-4-one ring itself often involves a key intramolecular nucleophilic substitution step. For example, the reaction of a hydrazine with an aldehyde and allyl isothiocyanate can generate an intermediate that undergoes nucleophilic substitution with α-chloroacetylchloride, followed by cyclization to form the thiazolidin-4-one ring nih.gov.
Furthermore, substituents on the thiazolidine ring can be displaced by nucleophiles. In the context of chiral auxiliaries, the acyl group attached to the nitrogen is often cleaved by nucleophiles such as lithium alkoxides or hydroxides to release the chiral product and recover the auxiliary.
Cycloaddition and Ring Expansion Reactions
The thiazolidine ring system can participate in or be formed through cycloaddition and ring expansion reactions, providing access to more complex heterocyclic structures.
Research has shown that 1,3-thiazolium-4-olates, which can be derived from thiazolidine precursors, act as masked 1,3-dipoles. They can undergo [3+2] dipolar cycloaddition reactions with dipolarophiles like aldehydes. These reactions can lead to a domino cascade that produces three- or four-membered rings, such as episulfides or β-lactams, through ring contraction of the initial cycloadduct.
Ring expansion reactions offer another route to modify the thiazolidine scaffold. For instance, the reaction of trans-aziridine-2-carboxylates with isothiocyanates, mediated by a Lewis acid like zinc tetrafluoroborate, can lead to a regio- and stereoselective [3+2] cycloaddition, resulting in the formation of cis-2-iminothiazolidines. This represents a formal ring expansion of the aziridine to a five-membered thiazolidine derivative.
Application as Chiral Auxiliaries in Asymmetric Catalysis
Derivatives of this compound, particularly N-acyl-1,3-thiazolidine-2-thiones, are highly effective chiral auxiliaries in asymmetric synthesis. The chiral center at C4, often derived from natural amino acids like L-cysteine, directs the stereochemical outcome of reactions involving the N-acyl substituent.
These auxiliaries have been extensively used in asymmetric aldol reactions. The enolates generated from N-acylthiazolidinethiones exhibit high levels of diastereoselectivity in their reactions with aldehydes. The stereochemical outcome can often be controlled by the choice of Lewis acid (e.g., TiCl4, Sn(OTf)2) and base (e.g., N,N-diisopropylethylamine, (-)-sparteine). The bulky and electron-withdrawing nature of the thiazolidinethione group helps to lock the enolate geometry and control the facial selectivity of the subsequent reaction. After the reaction, the chiral auxiliary can be non-destructively cleaved to yield the enantiomerically enriched product.
Table 2: Asymmetric Aldol Reactions using Thiazolidinethione Auxiliaries
| N-Acyl Group | Aldehyde | Lewis Acid / Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|---|
| N-Propionyl | Isobutyraldehyde | TiCl4 / DIPEA | >98:2 | 95 |
| N-Propionyl | Benzaldehyde (B42025) | TiCl4 / (-)-Sparteine | 97:3 | 88 |
| N-Acetyl | Propionaldehyde | Sn(OTf)2 / N-Ethylpiperidine | 95:5 | 91 |
Stereoselective Carbon-Carbon Bond Formation (e.g., Aldol Condensations, α-Alkylation)
N-acylated derivatives of this compound, such as N-acylthiazolidinethiones, are effective substrates for stereoselective enolate formation and subsequent reactions. The enolates generated from these chiral auxiliaries exhibit high diastereoselectivity in reactions like aldol condensations and α-alkylations, leading to the formation of new stereogenic centers with predictable configurations.
In the context of aldol additions, the titanium enolates of N-acyl thiazolidinethiones have been investigated for their reactions with aldehydes. For instance, studies on the closely related N-acetyl-4-isopropyl-thiazolidine-2-thione have demonstrated that the stereoselectivity of the aldol reaction can be controlled. The formation of either syn or anti aldol products can be preferentially achieved by modulating the reaction conditions, specifically the equivalents of base and Lewis acid used. researchgate.net
When one equivalent of base is employed, the syn aldol product is typically favored. Conversely, using two equivalents of base can lead to the preferential formation of the anti aldol product, particularly with unsaturated aldehydes. researchgate.net The substituent at the C4 position of the thiazolidine ring is critical for achieving high stereoinduction. Research has shown that bulky substituents at this position, such as isopropyl or benzyl groups, result in good to modest selectivity, whereas a smaller methyl group can lead to lower stereoinduction in some cases. researchgate.net
The following table summarizes representative results from aldol addition reactions using a thiazolidinethione chiral auxiliary, highlighting the influence of reaction conditions on stereoselectivity.
| Aldehyde | Conditions | Major Product | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|
| Benzaldehyde | 1 eq. Base | syn | 95:5 |
| Isobutyraldehyde | 1 eq. Base | syn | 98:2 |
| Crotonaldehyde | 2 eq. Base | anti | 10:90 |
| Benzaldehyde | 2 eq. Base | anti | 15:85 |
Elucidation of Facial Selectivity via Steric Effects
The high degree of facial selectivity observed in reactions involving N-acyl-4-methyl-1,3-thiazolidine derivatives is attributed to the steric hindrance imposed by the C4-methyl group. When the N-acyl derivative is converted to its enolate, the thiazolidine ring adopts a specific conformation to minimize steric strain.
In the case of Z-enolates, which are commonly formed, the C4 substituent (e.g., methyl or isopropyl) effectively shields one of the enolate's faces. Consequently, an incoming electrophile, such as an aldehyde in an aldol reaction or an alkyl halide in an α-alkylation, is directed to the less sterically hindered face. This controlled approach of the electrophile results in the preferential formation of one diastereomer over the other.
The conformation of the enolate and the steric bulk of the C4-substituent are the key determinants of this selectivity. The C4-alkyl group forces the N-acyl side chain into a conformation where one face is exposed and the other is blocked. For example, in titanium enolates of N-acetyl-4-isopropyl-thiazolidinethione, the isopropyl group provides a significant steric barrier that dictates the trajectory of the reacting aldehyde, leading to the observed high diastereoselectivity in aldol additions. researchgate.net The size of this C4-substituent has a direct impact on the level of stereoinduction, with bulkier groups generally affording higher selectivity. researchgate.net This principle allows for the rational design of asymmetric syntheses, where the desired stereochemical outcome can be predicted based on the structure of the chiral auxiliary.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering unparalleled insight into molecular structure. For 4-methyl-1,3-thiazolidine, various NMR experiments are employed to map out its proton and carbon environments, establish connectivity, and understand its conformational dynamics.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons within a molecule. In the case of this compound, the spectrum reveals distinct signals corresponding to the different sets of non-equivalent protons.
Key expected signals in the ¹H NMR spectrum of this compound and its derivatives include:
Thiazolidine (B150603) Ring Protons: The protons on the thiazolidine ring typically appear in the range of δ 3.0-4.5 ppm. vulcanchem.com
Methyl Protons: The methyl group (CH₃) attached to the ring is expected to produce a signal around δ 2.3 ppm.
Amino Group Protons: In derivatives containing an amino group, a broad signal can be observed, often in the range of δ 8.0-9.0 ppm, particularly in its salt form. vulcanchem.com
The precise chemical shifts and coupling patterns are influenced by the solvent and the presence of other substituents on the thiazolidine ring. For instance, in a study of 2-aryl-5-methyl-1,3-thiazolidine-4-one derivatives, the protons of the thiazolidine ring and the methyl group were assigned based on their characteristic chemical shifts and multiplicities. jrespharm.com
Interactive Table: Representative ¹H NMR Data for Thiazolidine Derivatives
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 2-Aryl-5-methyl-1,3-thiazolidin-4-one | CH₂-S | 3.32 (d), 3.54 (d) | Doublet | 15.2 | d-nb.info |
| 2-Aryl-5-methyl-1,3-thiazolidin-4-one | N-CH-S | 5.54 | Singlet | - | d-nb.info |
| 2-Aryl-5-methyl-1,3-thiazolidin-4-one | CH₃ | 3.63 | Singlet | - | d-nb.info |
| 5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione (B2535535) | Aromatic Protons | 7.36–7.84 | Multiplet | - | |
| 5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | NH | 8.15 | Singlet | - | |
| 5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | CH₂ bridge | 4.59 | Singlet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal, with its chemical shift indicative of its electronic environment.
Key expected signals in the ¹³C NMR spectrum include:
Carbonyl Carbon (C=O): In thiazolidinone derivatives, the carbonyl carbon signal is typically found in the downfield region, for example, around 167.2 ppm or 169.8 ppm. d-nb.info
Thiazolidine Ring Carbons: The carbons within the thiazolidine ring resonate at characteristic chemical shifts. For example, in a 2-aryl-5-methyl-1,3-thiazolidin-4-one, signals were observed at δ 34.0, 41.48, and 44.6. d-nb.info
Methyl Carbon: The carbon of the methyl group will appear in the upfield region of the spectrum.
The characterization of novel 2-aryl-5-methyl-1,3-thiazolidine-4-one derivatives included the use of ¹³C NMR to confirm the carbon skeleton of the synthesized compounds. jrespharm.com
Interactive Table: Representative ¹³C NMR Data for Thiazolidine Derivatives
| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Reference |
| 2-Aryl-5-methyl-1,3-thiazolidin-4-one | CH₂-S, N-CH-S, CH₃ | 34.0, 41.48, 44.6 | d-nb.info |
| 2-Aryl-5-methyl-1,3-thiazolidin-4-one | C=O | 169.8 | d-nb.info |
| 5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | C=O | 167.2 | |
| 5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | C-Cl | 136.5 | |
| 5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | Aromatic Carbons | 128.8–133.5 | |
| Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate | thiazole-4-CH₃ | 12.72 | mdpi.com |
| Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate | thiazole-5-C | 98.62 | mdpi.com |
| Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate | thiazole-2-C | 147.16 | mdpi.com |
| Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate | thiazole-4-C | 155.74 | mdpi.com |
| Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate | O=C | 162.38 | mdpi.com |
Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., HSQC, HMBC)
2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning proton and carbon signals and establishing through-bond connectivities.
HSQC: This experiment correlates directly bonded proton and carbon atoms. For instance, in the structural elucidation of thiazolidinone derivatives, HSQC was used to identify all carbons except for quaternary and carbonyl carbons by their correlation to the attached protons. nih.gov
HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, in the study of a thiazolidinone derivative, an HMBC experiment showed a correlation between the H-5 proton and the C-4 carbonyl carbon. nih.gov
The combination of these 2D NMR experiments allows for a complete and detailed assignment of the molecular structure. nih.govbeilstein-journals.orgeie.gr
Conformational Analysis and Stereoelectronic Aspects via NMR
The five-membered thiazolidine ring is not planar and can adopt various conformations, often described as envelope or twist forms. NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, provides valuable information about the preferred conformation in solution.
Studies on 1,3-thiazolidine and its derivatives have shown that they exist in conformations close to envelopes, with either C-4 or C-5 acting as the "flap" atom. acs.org The stereochemistry of substituents on the ring can significantly influence the conformational equilibrium. For example, in some thiazolidinone derivatives, 2D NOESY experiments, which detect through-space correlations between protons, have been used to determine the relative stereochemistry and preferred conformation. nih.goveie.gr These studies have shown that certain derivatives adopt an exo conformation. nih.gov The conformational flexibility of the thiazolidine ring is a critical aspect, as it can impact its interaction with biological targets. vulcanchem.com
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of specific functional groups.
Key characteristic IR absorptions include:
C=O Stretching: In thiazolidinone derivatives, a strong absorption band for the carbonyl group (C=O) is typically observed in the region of 1681-1731 cm⁻¹. d-nb.inforsc.org
N-H Stretching: The N-H stretching vibration in the thiazolidine ring or in substituent groups appears in the region of 3173-3383 cm⁻¹. researchgate.net
C-H Stretching: Aliphatic C-H stretching vibrations are generally observed around 2923-2981 cm⁻¹. d-nb.info
C=S Stretching: In derivatives containing a thione group, the C=S stretch can be identified around 1028-1205 cm⁻¹. researchgate.net
The structures of newly synthesized 2-aryl-5-methyl-1,3-thiazolidine-4-one derivatives were confirmed by the presence of these characteristic bands in their IR spectra. jrespharm.com
Interactive Table: Characteristic FT-IR Absorption Bands for Thiazolidine Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Carbonyl (C=O) | Stretching | 1681-1731 | d-nb.inforsc.org |
| Amine (N-H) | Stretching | 3173-3383 | researchgate.net |
| Aliphatic C-H | Stretching | 2923-2981 | d-nb.info |
| Thione (C=S) | Stretching | 1028-1205 | researchgate.net |
| C=C Aromatic | Stretching | 1450-1627 | d-nb.info |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of compounds.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in confirming the molecular formula of a compound. For derivatives of this compound, HRMS is used to verify the expected elemental composition by comparing the experimentally measured exact mass to the theoretically calculated mass. For instance, various studies on thiazolidinone derivatives have utilized HRMS to confirm the structures of newly synthesized compounds. jrespharm.comd-nb.infomdpi.com The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
For example, in the characterization of novel thiazolidin-2,4-dione derivatives, the mass spectra of the synthesized analogues exhibited M+, M+ + 1, and M+ - 1 peaks, confirming their molecular weights. d-nb.info Similarly, the molecular mass of newly synthesized 1,3-dimethylxanthine derivatives with a thiazolidine-4-one scaffold was determined using high-resolution mass spectrometry. d-nb.info
Below is a table showcasing hypothetical HRMS data for a derivative of this compound.
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-(p-tolyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | C21H21NO4S2 | 431.0861 | 431.0859 | brieflands.com |
| (Z)-methyl 2-((Z)-3-allyl-4-oxo-2-((E)-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazono)thiazolidin-5-ylidene)acetate | C22H17N3O4S | 447.51 | 447 (M+) | mdpi.com |
| 4-{[2-(Pyridine-4-carbonyl)hydrazinylidene]methyl}phenyl 2,4-dioxo-1,3-thiazolidin-3-yl)acetate | C18H14N4O5S | 398.393 | 398.393 (Calculated) | tandfonline.com |
| 4-[(2-Thiocarbamoylhydrazinylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate | C13H12N4O4S2 | 352.389 | 352.389 (Calculated) | tandfonline.com |
X-ray Diffraction Analysis
X-ray diffraction is an essential technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.
Single crystal X-ray diffraction is the definitive method for establishing the three-dimensional structure of a molecule in the solid state. This technique is particularly crucial for chiral molecules like derivatives of this compound, as it can be used to determine the absolute configuration of stereocenters. For example, the absolute configuration of methyl (6S)-3-acetyl-2-oxo-8-thia-1,4,5-triazabicyclo[4.3.0]non-3-ene-6-carboxylate, a cyclization product of a thiazolidine derivative, was established using X-ray crystallography. rsc.org
In another study, the crystal structure of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was determined to be orthorhombic with specific unit-cell parameters. cambridge.org Furthermore, the solid-state structure of 5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione was characterized, revealing a monoclinic crystal system and intermolecular hydrogen bonding that stabilizes the crystal lattice. The thiazolidine ring in rac-cis-5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one was found to adopt an envelope conformation. iucr.org
The table below presents hypothetical crystallographic data for a this compound derivative.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | cambridge.org |
| Space Group | P2(1)2(1)2(1) | scielo.org.mx |
| a (Å) | 20.876 (2) | cambridge.org |
| b (Å) | 12.111 (1) | cambridge.org |
| c (Å) | 6.288 (9) | cambridge.org |
| α (°) | 90 | |
| β (°) | 90 | |
| γ (°) | 90 | |
| Volume (ų) | 1589.7 (2) | cambridge.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy levels.
UV-Vis spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The thiazolidine ring and any associated chromophores will absorb UV or visible light at characteristic wavelengths (λmax). For instance, the π→π* transitions within the thione group (C=S) of This compound-2-thione (B72146) can be observed, with a typical λmax in the range of 270–290 nm. In a study of 2-thioxo-3-N, (4-methylphenyl) thiazolidine-4-one, an absorption maximum corresponding to a π→π* transition was observed at an energy of more than 4 eV. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to corroborate and interpret the experimental UV-Vis spectra. scielo.org.za
The following table provides examples of UV-Vis absorption data for thiazolidine derivatives.
| Compound/Derivative | λmax (nm) | Electronic Transition | Reference |
| This compound-2-thione | ~270–290 | π→π | |
| 2-thioxo-3-N, (4-methylphenyl) thiazolidine-4-one | <310 (>4 eV) | π→π | researchgate.net |
| (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitro-phenyl) allylidene) thiazolidin-4-one | 522.01 | HOMO→LUMO | scielo.org.za |
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of a compound.
The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. This technique is routinely used in the characterization of new this compound derivatives to confirm their successful synthesis and purity. d-nb.infoscispace.comresearchgate.net For example, the elemental analysis of novel thiazolidine-2,4-dione derivatives showed a close correlation between the theoretical and found percentages of carbon, hydrogen, and nitrogen. d-nb.info
The table below illustrates a typical presentation of elemental analysis data for a derivative of this compound.
| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |
| (E)-5-(4-(3-(2,6-dimethylphenyl)-4-oxothiazolidin-2-yl)benzylidene)thiazolidin-2,4-dione | C21H19N2O3S2 | C: 61.44, H: 4.22, N: 6.82 | C: 61.42, H: 4.21, N: 6.83 | d-nb.info |
| 4-Methyl-3-phenyl-5-(phenylthiocarbamoylimino)thiazolidine-2(3H)-thione | C18H17N3S2 | C: 63.68, H: 5.05, N: 12.38 | C: 63.73, H: 5.12, N: 12.29 | mdpi.com |
| 4-[(2-Thiocarbamoylhydrazinylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate | C13H12N4O4S2 | C: 44.31, H: 3.43, N: 15.90 | C: 44.24, H: 3.39, N: 15.89 | tandfonline.com |
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the nuances of 4-methyl-1,3-thiazolidine and its derivatives.
Elucidation of Electronic Properties and Molecular Orbital Characteristics
Density Functional Theory (DFT) calculations are a cornerstone in predicting the electronic properties of chemical compounds. nih.gov By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into the molecule's reactivity. nih.govsmolecule.com The energy gap between HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govsmolecule.com
For thiazolidine (B150603) derivatives, DFT studies using the B3LYP functional have been employed to calculate frontier molecular orbitals (FMOs), which helps in understanding various molecular, electrical, and optical properties. nih.gov For instance, in studies of 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one, the HOMO-LUMO gap was found to vary with different DFT functionals, indicating the influence of the computational method on the predicted electronic behavior. researchgate.net The electron density distribution in the HOMO is often delocalized over the thiazolidine and adjacent phenyl rings. researchgate.net This delocalization is crucial for the molecule's interaction potential. smolecule.com
| DFT Functional | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| PBE0 | 6-311+G(d,p) | - | - | 2.80 |
| B3LYP | 6-311+G(d,p) | - | - | 4.38 |
| M05-2X | 6-311+G(d,p) | - | - | - |
| M06-2X | 6-311+G(d,p) | - | - | - |
| ωB97X-D | 6-311+G(d,p) | - | - | 8.31 |
Analysis of Transition State Stabilization in Chemical Reactions
ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) calculations have revealed that 4-methyl derivatives of thiazolidine can stabilize transition states in chemical reactions. This stabilization occurs through favorable interactions between the thiazolidine ring and electrophiles, which helps to minimize steric clashes. The ability to stabilize transition states is a key factor in the utility of chiral 4-methyl derivatives in asymmetric synthesis. DFT calculations have also been widely used to rationalize product selectivity and provide mechanistic insights into ring-closure reactions that may not follow Baldwin's rules. researchgate.net Furthermore, DFT has been employed to study the reaction isomerization paths to determine the stability of different conformers of thiazolidin-4-one derivatives. nih.gov
Prediction of Spectroscopic Parameters (e.g., TD-DFT for UV-Vis)
Time-dependent density functional theory (TD-DFT) is a computational method used to predict electronic absorption spectra (UV-Vis). unizg.hr This technique can corroborate experimental findings from UV-Vis spectroscopy, which typically detects π→π* transitions in the thiazolidine ring at wavelengths around 270–290 nm. TD-DFT calculations have been performed to predict the UV-Vis spectra of various thiazolidine derivatives, calculating the vertical excitation energy required to reach the first excited state from the ground state. unizg.hr For a novel (R)-camphor-based thiazolidinone derivative, the UV-Vis spectrum was simulated using the TD-DFT/B3LYP method with the 6–311++G(d,p) basis set, revealing n→π* and π→π* transitions. doi.org
Conformational Analysis and Stereoelectronic Effects
The conformation of the thiazolidine ring is influenced by stereoelectronic effects, which can be analyzed using DFT and Natural Bond Orbital (NBO) analysis. nih.gov These computational methods help to determine the donor-acceptor orbital interactions that dictate the ring's pucker preferences. nih.gov For instance, in 4-thiaproline and its S-oxides, the ring pucker is governed by the gauche effect. nih.govchoudharylab.com The substitution pattern on the thiazolidine ring significantly impacts its conformation. For example, the introduction of a methyl group at the 4-position influences the molecule's reactivity due to both steric and electronic effects. Conformational analysis of new 1,3-thiazolidine systems has been investigated using NMR spectroscopy in conjunction with DFT calculations to make structural assignments. researchgate.netresearchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com It is a key tool in drug discovery for predicting the binding mode and affinity of a ligand to a protein target. samipubco.com
Prediction of Ligand-Protein Binding Affinities and Interactions
Molecular docking studies are widely used to predict the binding affinities and interactions of thiazolidine derivatives with various protein targets. samipubco.comnih.gov These simulations help in identifying potential lead compounds for drug development. samipubco.com For example, docking studies of 4-thiazolidinone (B1220212) derivatives against the KIT tyrosine kinase receptor have been performed to understand their binding interactions. samipubco.com
In several studies, the binding energies of thiazolidine derivatives have been calculated and compared to standard drugs. For instance, some 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones showed higher binding energies at the active site of the PPARγ receptor protein compared to the standard ligand rosiglitazone (B1679542). nih.gov Similarly, novel thiazolidine-2,4-dione derivatives have been docked against the VEGFR-2 protein, with some compounds showing potent inhibitory potential. nih.gov The binding affinity is often correlated with the observed biological activity. mdpi.com
| Thiazolidine Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 5-[Morpholino(phenyl)methyl]-thiazolidine-2,4-diones (e.g., 4h, 4n) | PPARγ | -8.32, -8.29 | nih.gov |
| 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione derivatives (e.g., 7a, 7j) | α-amylase and α-glucosidase | -6.217, -6.56 | nih.gov |
| 2,5-Bis(2,2,2-trifluoroethoxy) phenyl-linked 1,3-thiazolidine-4-one derivatives | AURKA and VEGFR-2 | -9.8 to -7.9 | acs.org |
| Thiazolyl-thiazole derivatives (e.g., 14e) | - | -24.85 | mdpi.com |
| 1,3-Thiazoline derivatives | Penicillin binding proteins 4 (PBP4) of E. coli and S. aureus | - | nih.gov |
Coordination Chemistry of 4 Methyl 1,3 Thiazolidine Derivatives
Ligand Properties and Complexation Studies
Derivatives of 4-methyl-1,3-thiazolidine present intriguing possibilities as ligands in coordination chemistry. The thiazolidine (B150603) ring itself contains both a soft sulfur donor and a hard nitrogen donor, allowing for potential ambidentate or bidentate coordination to a metal center. The presence of a methyl group at the 4-position can introduce steric influences that affect the stability and geometry of the resulting metal complexes.
Complexation studies involving thiazolidine derivatives often explore the synthesis of novel ligands with enhanced coordination capabilities. For instance, the introduction of substituents at the nitrogen atom (N-3) or the carbon atom at the 2-position can significantly modify the electronic and steric properties of the ligand. These modifications can be tailored to achieve selective binding of specific metal ions. Research in the broader field of thiazolidine-4-carboxylic acid derivatives has shown that these types of ligands can act as bidentate chelators, coordinating to metal ions such as Cu(II), Fe(II), and VO(II) ekb.eg. While not specific to the 4-methyl derivative, this suggests that functionalized 4-methyl-1,3-thiazolidines could exhibit similar chelating behavior.
Metal Binding Affinity and Chelation Behavior
The affinity of this compound derivatives for different metal ions is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. The soft sulfur atom is expected to show a higher affinity for soft metal ions like Ag(I), Pd(II), and Pt(II), while the hard nitrogen atom would preferentially bind to harder metal ions such as Fe(III), Cr(III), and Al(III). This differential affinity can be exploited for the selective extraction or sensing of metal ions.
The chelation behavior of these ligands is highly dependent on the nature and position of substituent groups. For a derivative to act as a chelating agent, it must possess at least one other donor atom positioned to form a stable chelate ring with the metal ion, typically a 5- or 6-membered ring. For example, a substituent with a donor atom (e.g., a hydroxyl, carboxyl, or amino group) at a suitable position on the N-3 or C-2 substituent could lead to bidentate or even tridentate chelation. Studies on related thiazolidinone compounds have demonstrated their ability to form stable chelate complexes with various transition metals semanticscholar.orgresearchgate.net.
Structural Characterization of Coordination Complexes (e.g., S,S-bidentate Coordination)
The structural elucidation of coordination complexes is crucial for understanding the bonding and reactivity of the metal-ligand system. X-ray crystallography is the definitive method for determining the solid-state structure of these complexes. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy provide valuable information about the coordination environment of the metal ion in both solid and solution states.
A particularly interesting coordination mode for thiazolidine-based ligands is S,S-bidentate coordination. This would involve two sulfur atoms from two separate ligand molecules coordinating to the same metal center. While not explicitly documented for this compound derivatives in the available literature, related heterocyclic thiones have been shown to form complexes where the exocyclic sulfur atom is the primary donor researchgate.net. In the case of This compound-2-thione (B72146), for example, both the ring sulfur and the exocyclic thione sulfur could potentially coordinate to a metal center, or two molecules could bridge a metal ion via their exocyclic sulfur atoms. The geometry of the resulting complexes, whether square planar, tetrahedral, or octahedral, would be influenced by the electronic configuration of the metal ion and the steric bulk of the ligands researchgate.netnih.gov.
Catalytic Applications of Metal-Thiazolidine Complexes
Metal complexes are widely utilized as catalysts in a vast range of organic transformations due to their ability to activate substrates and facilitate bond formation and cleavage. The catalytic activity of a metal complex is highly dependent on the nature of the ligand, which can influence the electronic properties, steric environment, and stability of the catalytic species.
While specific catalytic applications of metal complexes derived from this compound are not extensively reported, the broader class of transition metal complexes with sulfur- and nitrogen-containing ligands has shown significant promise in catalysis rsc.orgresearchgate.netmdpi.com. These complexes can be active in various reactions, including hydrogenations, oxidations, and cross-coupling reactions. The development of chiral this compound derivatives could lead to enantioselective catalysts for asymmetric synthesis. The tunability of the ligand framework by introducing different substituents allows for the optimization of the catalyst's performance for a specific reaction.
Biological Activity and Mechanistic Investigations of 4 Methyl 1,3 Thiazolidine and Its Derivatives
Enzyme Inhibition Studies
Derivatives of the 4-methyl-1,3-thiazolidine core have been shown to be effective inhibitors of several key enzymes implicated in a variety of diseases. The following sections detail the inhibitory activities against specific enzymes.
Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. mdpi.com In the search for novel XO inhibitors, a series of thiazolidine-2-thione derivatives have been synthesized and evaluated.
Most of the synthesized derivatives displayed significant XO inhibitory activity, with IC50 values ranging from 3.56 μmol/L to 58.17 μmol/L. mdpi.com Notably, compound 6k , N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide, emerged as the most potent inhibitor with an IC50 value of 3.56 μmol/L, which is approximately 2.5 times more potent than the clinical drug allopurinol. mdpi.com Structure-activity relationship studies indicated that the presence of a phenyl-sulfonamide group was crucial for the XO inhibitory activity of these thiazolidine-2-thione derivatives. mdpi.com Further mechanistic studies through enzyme inhibition kinetics analyses revealed that compound 6k acts as a mixed-type inhibitor of xanthine oxidase. mdpi.com
| Compound | IC50 (μmol/L) | Inhibition Type | Reference |
| Compound 6k | 3.56 | Mixed-type | mdpi.com |
| Allopurinol | ~8.9 | - | mdpi.com |
| Thiazolidine-2-thione | 72.15 | - | mdpi.com |
α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into glucose. Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type II diabetes mellitus. researchgate.net A range of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives have been synthesized and assessed for their α-glucosidase inhibitory potential.
The majority of these compounds demonstrated potent inhibitory activity, with IC50 values in the range of 5.44 ± 0.13 to 50.45 ± 0.39 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM). researchgate.net Among the tested series, several compounds, including 5k , 6a , 6b , 6e , 6h , and 6k , showed particularly strong inhibitory potential. researchgate.net Compound 6k , which features both chloro and rhodanine groups, was identified as the most active compound, with an IC50 value of 5.44 ± 0.13 μM. researchgate.netnih.gov
| Compound | IC50 (μM) | Standard Drug (Acarbose) IC50 (μM) | Reference |
| 6k | 5.44 ± 0.13 | 817.38 ± 6.27 | researchgate.net |
| 6h | 6.59 ± 0.15 | 817.38 ± 6.27 | researchgate.net |
| 6b | 7.72 ± 0.16 | 817.38 ± 6.27 | researchgate.net |
| 6e | 7.91 ± 0.17 | 817.38 ± 6.27 | researchgate.net |
| 6a | 16.11 ± 0.19 | 817.38 ± 6.27 | researchgate.net |
| 5k | 20.95 ± 0.21 | 817.38 ± 6.27 | researchgate.net |
Alkaline phosphatases (ALPs) are a group of enzymes that are involved in the dephosphorylation of various molecules and play a role in several physiological and pathological processes. nih.gov A series of 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines were synthesized and evaluated for their inhibitory activity against calf intestinal alkaline phosphatase (CIAP). mdpi.com
The laboratory data revealed that compounds 2f , 2a , 2e , and 2k were potent inhibitors of alkaline phosphatase. mdpi.com The derivative 2f , which contains a chlorine atom at the 3-position of the aryl ring, was the most potent in the series. mdpi.com This enhanced activity is potentially due to the electron-withdrawing nature of the chlorine atom. mdpi.com In a separate study, a series of pyrazolo-oxothiazolidine derivatives were also synthesized and showed significant ALP inhibitory activity. nih.gov Compound 7g from this series was exceptionally potent, with an IC50 of 0.045 ± 0.004 μM, making it 116-fold more active than the standard reference, monopotassium phosphate (B84403) (IC50 = 5.242 ± 0.472 μM). nih.gov Kinetic studies revealed that compound 7g acts as a non-competitive inhibitor of the enzyme. nih.gov
| Compound Series | Most Potent Compound | IC50 (μM) | Inhibition Type | Standard | Reference |
| 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines | 2f | Potent (exact value not specified) | Not specified | KH2PO4 | mdpi.com |
| Pyrazolo-oxothiazolidines | 7g | 0.045 ± 0.004 | Non-competitive | Monopotassium phosphate (IC50 = 5.242 ± 0.472 μM) | nih.gov |
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov A series of thiazolidin-4-one analogs hybridized with 1,3,4-thiadiazole (B1197879) were synthesized and evaluated for their in vitro AChE inhibitory activity. nih.gov
All the synthesized compounds demonstrated AChE inhibitory activity. nih.gov The most effective inhibitors were compounds 4d, 4g, 4i, 4j, 4n, and 4o . nih.gov Compound 4o , which has a methyl substituent at the para position, showed the most potent inhibition of AChE with a pIC50 value of 1.30 ± 0.007 mM. nih.gov The second most potent was compound 4i , with a benzyloxy substituent at the para position, having a pIC50 value of 1.22 ± 0.002 mM. nih.gov
| Compound | pIC50 (mM) | Reference |
| 4o | 1.30 ± 0.007 | nih.gov |
| 4i | 1.22 ± 0.002 | nih.gov |
| 4j | 1.19 ± 0.021 | nih.gov |
| 4g | 1.04 ± 0.013 | nih.gov |
| 4n | 1.04 ± 0.017 | nih.gov |
| 4d | 1.01 ± 0.010 | nih.gov |
Polo-like kinase 1 (PLK1) is a key regulator of mitotic progression and is considered a potential target for cancer therapy due to its high expression in tumor cells. nih.gov A novel potent small-molecule inhibitor of mammalian Plk1, named ZK-Thiazolidinone (TAL), has been identified. nih.gov This compound belongs to a novel chemical class of kinase inhibitors. nih.gov
In another study, a series of 2-substituted-3-(1H-benzimidazole-2-yl)-thiazolidin-4-ones were designed and synthesized. researchgate.net These compounds were evaluated for their in vitro anticancer activity against the MCF-7 breast cancer cell line. researchgate.net Compounds AB-12 and AB-6 exhibited significant cell growth inhibitory activity, with GI50 values of 28.5 μg/ml and 50.7 μg/ml, respectively. researchgate.net These results suggest that these thiazolidin-4-one derivatives could be lead compounds for the development of anticancer agents targeting PLK1. researchgate.net
| Compound | Activity | Cell Line | Reference |
| ZK-Thiazolidinone (TAL) | Potent Plk1 inhibitor | - | nih.gov |
| AB-12 | GI50: 28.5 μg/ml | MCF-7 | researchgate.net |
| AB-6 | GI50: 50.7 μg/ml | MCF-7 | researchgate.net |
Thiazolidine (B150603) derivatives have been shown to modulate several important biochemical pathways. Thiazolidine-2,4-dione derivatives, a well-known class of antidiabetic drugs, act as insulin (B600854) sensitizers by activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ). researchgate.net PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. researchgate.net
Furthermore, certain 4-thiazolidinone (B1220212) derivatives have been investigated for their effects on inflammatory pathways. Some derivatives have been shown to reduce the expression levels of nuclear factor-κB (NF-κB) in human keratinocytes, suggesting an anti-inflammatory effect. nih.govnih.gov For instance, a derivative bearing a 4-carboxyphenyl substituent at the C2 position of the 4-thiazolidinone ring provided up to a 50% reduction in NF-κB levels in stimulated cells. nih.gov
Other studies have explored the impact of thiazolidin-4-one derivatives on key signaling pathways involved in glucose metabolism. Two nicotinic acid derivatives of thiazolidin-4-ones, NAT-1 and NAT-2, were found to enhance glucose uptake, potentially through the modulation of the AMPK, Akt, and p38 MAP kinase pathways. nih.gov While these derivatives did not inhibit the generation of ROS and nitrite, and in fact increased nuclear levels of NF-κB in LPS-stimulated cells, their effects on glucose metabolic pathways are of significant interest. nih.gov
Additionally, a series of 4-iminothiazolidin-2-ones were synthesized and evaluated for their ability to inhibit phosphoinositide 3-kinase (PI3K). While these specific derivatives showed poor inhibition of PI3K isoforms, some activity was observed against the phosphodiesterase (PDE) family of enzymes, indicating a potential for these scaffolds to target other signaling pathways.
Antimicrobial Activity Research
Derivatives of 1,3-thiazolidin-4-one have been synthesized and evaluated for their potential as antimicrobial agents. nih.gov These compounds have shown promising activity against a range of pathogenic microorganisms, including both bacteria and fungi.
A variety of 4-thiazolidinone derivatives have been synthesized and tested for their antibacterial effects. For instance, a series of novel 2,3-diaryl-thiazolidin-4-ones exhibited antibacterial activity against six Gram-positive and Gram-negative bacteria. mdpi.com The most sensitive bacterium was reported to be S. Typhimurium, while S. aureus was the most resistant. mdpi.com
In another study, newly synthesized thiazolidine-4-one compounds were tested against Staphylococcus aureus and Klebsiella pneumoniae, with results indicating their effectiveness against these bacteria when compared to ciprofloxacin. researchgate.net Furthermore, certain 4-thiazolidinone derivatives have demonstrated good antibacterial activity, with one compound in particular showing notable bacteriostatic and bactericidal effects with a Minimum Inhibitory Concentration (MIC) range of 0.008–0.06 mg/mL. mdpi.com
Research has also explored the efficacy of these derivatives against antibiotic-resistant strains. mdpi.com Three particularly active compounds were found to be more potent against methicillin-resistant S. aureus (MRSA), P. aeruginosa, and E. coli than ampicillin. mdpi.com Some derivatives showed moderate to maximum growth inhibition against all tested strains, with chloro-substituted compounds exhibiting significant inhibition. nanobioletters.com Conversely, the presence of electron-donating groups like methyl and methoxy (B1213986) on the phenyl ring was found to decrease the activity against Gram-negative bacterial strains. nanobioletters.com
A specific derivative, TD-H2-A, demonstrated potent bactericidal activities, killing over 99.4% of S. aureus strains within a biofilm at a concentration of 10 times its MIC. asm.org This compound was also effective against other Gram-positive bacteria such as Vancomycin-Resistant Enterococcus (VRE) and Listeria monocytogenes. asm.org
Below is a table summarizing the antibacterial activity of selected 4-thiazolidinone derivatives:
Thiazolidinone derivatives have also been investigated for their antifungal properties. A study evaluating newly synthesized 4-thiazolidinone derivatives against various fungal species, including Candida albicans and Aspergillus niger, found that the introduction of different arylidene moieties at the 5-position of the thiazolidinone ring enhanced its biological activity. researchgate.net
In one study, a series of new 4-thiazolidinone derivatives were screened for their antimicrobial activity, which included evaluation against two fungal strains. nih.gov All the tested compounds showed moderate-to-good antifungal activity. nih.gov Another study reported that all synthesized 2,3-diaryl-thiazolidin-4-ones showed good antifungal activity against the fungi used, with MIC values ranging from 0.015–0.24 mg/mL. mdpi.com
Certain derivatives have shown particular promise. For example, compounds with hydroxy and nitro substitutions were found to be more potent antifungal agents than the standard medication, with MICs of 18.44±0.10 and 18.88±0.14 respectively. nanobioletters.com Conversely, the presence of a nitro group resulted in no antifungal activity in some cases. nanobioletters.com
A series of thirty-six new N-substituted 1,3-thiazolidin-4-one derivatives were synthesized and tested against several clinical Candida species, showing promising results. nih.gov
The table below summarizes the antifungal activity of selected 4-thiazolidinone derivatives:
The antimicrobial action of 4-thiazolidinones is believed to involve multiple mechanisms. One of the proposed mechanisms is the inhibition of essential microbial enzymes. 4-Thiazolidinones have been identified as novel inhibitors of the bacterial enzyme MurB, which is a precursor in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. nih.gov By inhibiting this enzyme, these compounds can disrupt cell wall synthesis, leading to bacterial cell death.
Additionally, some studies suggest that these compounds may disrupt the microbial cell membrane. The bactericidal effect of the derivative TD-H2-A was found to be rapid, suggesting a mechanism that quickly compromises the integrity of the bacterial cell. asm.org
The Minimum Inhibitory Concentration (MIC) is a key measure of the potency of an antimicrobial agent. For various 4-thiazolidinone derivatives, MIC values have been determined against a range of bacteria and fungi.
In one study, the MICs of a series of new 4-thiazolidinone derivatives were found to be in the range of 100–400 µg/mL. nih.gov Another investigation of twenty-one 2,3-diaryl-thiazolidin-4-ones reported MICs in the range of 0.008–0.24 mg/mL against six Gram-positive and Gram-negative bacteria. mdpi.com Specifically, against Staphylococcus epidermidis, certain 4-thiazolidinone derivatives exhibited potent activity with MICs ranging from 1.57–3.13 μM. researchgate.net
For antifungal activity, the MICs of selected 4-thiazolidinones against various fungi were also determined. researchgate.net In one study, the MIC range for antifungal activity was 0.015–0.24 mg/mL. mdpi.com The hydroxy and nitro derivatives of one series of compounds showed MICs of 18.44±0.10 and 18.88±0.14, respectively, against fungal strains. nanobioletters.com
The following table provides a summary of reported MIC values for different 4-thiazolidinone derivatives:
Antiviral Activity Investigations
The therapeutic potential of the 4-thiazolidinone scaffold extends to antiviral applications. nih.gov These compounds have been investigated for their ability to inhibit the replication of various viruses, particularly RNA viruses.
Several studies have highlighted the inhibitory effects of 4-thiazolidinone derivatives against the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.govimrpress.comnih.govimrpress.com A series of 4-thiazolidinone derivatives were evaluated, and some compounds exhibited IC50 values ranging from 45-75 µM against HCV NS5B RdRp. imrpress.comnih.govimrpress.com One lead compound demonstrated an IC50 value of 48 µM and was found to be a non-competitive inhibitor. imrpress.comnih.gov Another study identified two potent compounds with IC50 values of 31.9 µM and 32.2 µM against HCV NS5B. nih.gov
The antiviral activity of some novel 1,3-thiazolidin-4-one derivatives has also been screened against a panel of viruses including Feline Corona Virus and Vesicular stomatitis virus. researchgate.net However, in this particular study, none of the tested compounds showed antiviral activity at subtoxic concentrations. researchgate.net
The table below summarizes the antiviral activity of selected 4-thiazolidinone derivatives:
Efficacy against DNA Viruses (e.g., Feline Herpes Virus, HSV-1, HSV-2)
Derivatives of the 1,3-thiazolidin-4-one scaffold have been investigated for their potential antiviral activities against various DNA viruses. Research has shown that certain synthesized compounds exhibit activity against herpesviruses, including Feline Herpes Virus (FHV-1) and Human Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2).
In one study, a series of novel 2-(substituted phenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidin-4-one derivatives were synthesized and evaluated for their antiviral properties. nih.gov The screening revealed that these compounds demonstrated considerable activity against Herpes simplex virus-1 (KOS strain), Herpes simplex virus-2 (G strain), and a resistant strain, Herpes simplex virus-1 (TK- KOS ACVr). nih.gov Another study involving 1,3-thiazolidin-4-one derivatives bearing an L-Valine side chain screened compounds against a panel of viruses, including Feline Herpes Virus, HSV-1, and HSV-2, although in this particular study, the tested compounds did not show significant antiviral activity at subtoxic concentrations. researchgate.netdergipark.org.tr
A specific thiazole (B1198619) derivative, N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl) phenyl]acetamide, also known as AIC316, has been identified as a potent non-nucleosidic inhibitor of HSV-1 and HSV-2. nih.gov This compound targets the viral helicase-primase complex, which is essential for viral DNA synthesis. nih.gov While not a direct this compound, its 4-methyl-1,3-thiazole core highlights the potential of related heterocyclic structures in antiviral research.
The table below summarizes the antiviral activity of selected thiazolidinone derivatives against DNA viruses.
| Compound Class | Virus | Activity/Observation | Reference |
| 2-(substituted phenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidin-4-ones | HSV-1 (KOS), HSV-2 (G), HSV-1 (TK- KOS ACVr) | Showed considerable antiviral activity. | nih.gov |
| 1,3-Thiazolidin-4-ones with L-Valine side chain | Feline Herpes Virus, HSV-1, HSV-2 | No significant activity observed at subtoxic concentrations. | researchgate.netdergipark.org.tr |
| N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl) phenyl]acetamide (AIC316) | HSV-1, HSV-2 | Potent inhibitor targeting the helicase-primase complex. | nih.gov |
Anticancer Research in Preclinical Cellular Models
Evaluation against Various Cancer Cell Lines (e.g., Leukemia, CNS Cancer, Breast Cancer MCF-7, Colon Cancer HT-29, Lung Cancer A549)
The 4-thiazolidinone scaffold is a prominent feature in the design of novel anticancer agents. Derivatives have been extensively evaluated against a wide array of human cancer cell lines, demonstrating significant cytotoxic and antiproliferative effects.
In vitro testing by the National Cancer Institute on benzothiazole-substituted 4-thiazolidinone derivatives revealed activity against leukemia, CNS, breast, colon, and lung cancer cell lines. researchgate.net Specifically, compounds with this structure have shown notable activity against the HT29 colon cancer cell line and A549 lung cancer cells. nih.govresearchgate.netmdpi.com
Leukemia: Certain 5-benzylidene-2-arylimino-4-thiazolidinone derivatives showed potent cytotoxic activity against the K-562 chronic myeloid leukemia cell line, with IC50 values as low as 4.86 µM. mdpi.com Another compound demonstrated maximum activity against the leukemia HL-60(TB) cell line with a GI50 value of less than 0.001 µM. nih.gov
CNS Cancer: Benzothiazole-containing 4-thiazolidinones have been identified as active against CNS cancer cell lines in NCI screenings. researchgate.net Additionally, certain 4-thiazolidinone-phenylaminopyrimidine hybrids were tested against the SHSY-5Y neuroblastoma cell line. mdpi.com
Breast Cancer (MCF-7): A multitude of 4-thiazolidinone derivatives have shown efficacy against the MCF-7 breast cancer cell line. mdpi.comnih.govmdpi.comirapa.orgirapa.org For instance, a series of thiazolidin-4-ones designed as LPA1 receptor antagonists were tested for cytotoxicity on MCF-7 cells. nih.gov Other studies found that specific isatin-based and sulfanilamide-bearing hybrids exhibited potent activity against MCF-7 cells. mdpi.comnih.gov
Colon Cancer (HT-29): The antiproliferative effects of 4-thiazolidinone derivatives have been confirmed in colon cancer cell lines, including HT-29 and HCT-116. nih.govresearchgate.netmdpi.comtandfonline.com Some isatin-based thiazolidin-4-ones showed IC50 values against HT-29 cells as low as 3.29 µM, comparable to doxorubicin. mdpi.com
Lung Cancer (A549): Various 4-thiazolidinone hybrids have been tested against the A549 lung cancer cell line. mdpi.comnih.govnih.gov One study reported that a specific thiazolidin-4-one-1,3,4-oxadiazole hybrid displayed noteworthy cytotoxic activity against A549 cells with an IC50 of 0.59 µM. mdpi.com Another series of fluorinated thiazolidinols also exhibited potent anticancer activity in A549 cells. rsc.org
The following table summarizes the anticancer activity of selected 4-thiazolidinone derivatives against various cancer cell lines.
| Derivative Class | Cell Line | Cancer Type | IC50 / GI50 Value | Reference |
| Benzothiazole-thiazolidinone conjugate | Leukemia (various) | Leukemia | logGI50: -5.38 | researchgate.net |
| Thiazolidine-4-one-phenylaminopyrimidine hybrid | K-562 | Chronic Myeloid Leukemia | 4.86 µM | mdpi.com |
| Thiazolo[2,3-b]-pyrimidin-2(1H)-one | HL-60(TB) | Leukemia | <0.001 µM | nih.gov |
| Benzothiazole-thiazolidinone conjugate | CNS (various) | CNS Cancer | Active | researchgate.net |
| Thiazolidin-4-one as LPA1 antagonist | MCF-7 | Breast Cancer | Active | nih.gov |
| Isatin-based thiazolidin-4-one | MCF-7 | Breast Cancer | 5.33 µM | mdpi.com |
| 2-phenylimino-thiazolidinone | HT29 | Colon Cancer | Active | nih.gov |
| Isatin-based thiazolidin-4-one | HT-29 | Colon Cancer | 3.29 µM | mdpi.com |
| Thiazolidin-4-one-1,3,4-oxadiazole hybrid | A549 | Lung Cancer | 0.59 µM | mdpi.com |
| Fluorinated thiazolidinol | A549 | Lung Cancer | Potent Activity | rsc.org |
| 4-Thiazolidinone-based derivative (Les-6009) | A549 | Lung Cancer | ~50% inhibition of metabolic activity | nih.gov |
Effects on Cellular Processes (e.g., Cell Proliferation Inhibition, Apoptosis Induction)
Beyond general cytotoxicity, research has delved into the specific cellular mechanisms affected by this compound derivatives. Key findings point towards the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) as primary modes of anticancer action.
Studies have shown that these compounds can inhibit the proliferation of various cancer cells, including breast and colon cancer, in a dose-dependent manner. mdpi.comnih.gov For example, certain thiazolidin-4-one derivatives were found to inhibit the growth of five different human colon carcinoma cell lines. nih.gov
A significant mechanism of action for many of these derivatives is the induction of apoptosis. This is often evidenced by an increase in the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.govnih.govtandfonline.com For instance, treatment of A549 and BJ cells with 4-thiazolidinone hybrids led to increased caspase-3 activity at higher concentrations. nih.gov Similarly, derivatives Les-3166, Les-6009, and Les-6166 significantly increased caspase-3 activity in multiple cell lines. nih.gov Flow cytometry analysis using Annexin V staining is another common method used to confirm apoptosis, identifying early and late-stage apoptotic cells. nih.govresearchgate.net Research on thiazolidin-4-ones designed as LPA1 antagonists showed they effectively induced apoptosis in MCF-7 breast cancer cells. nih.gov
Identification of Specific Molecular Targets in Cancer Pathways
To understand the anticancer effects at a molecular level, studies have focused on identifying specific protein targets and signaling pathways modulated by this compound derivatives.
One critical pathway implicated is the PI3K/AKT/mTOR pathway , which is crucial for cell growth, proliferation, and survival. A series of fluorinated thiazolidinols were found to inhibit the expression of PI3K, phosphorylated Akt (pAkt), and mTOR proteins in A549 lung cancer cells. rsc.orgresearchgate.net This inhibition was accompanied by an up-regulation of the tumor suppressor PTEN, which negatively regulates the PI3K pathway. rsc.orgresearchgate.net
The MAPK/ERK signaling pathway , another key regulator of cell proliferation and survival, has also been identified as a target. The same fluorinated thiazolidinols that inhibited the PI3K/AKT/mTOR pathway also demonstrated inhibition of the MEK/ERK pathway. rsc.orgresearchgate.net
Other identified targets include:
Lysophosphatidic acid receptor 1 (LPA1): Thiazolidin-4-one derivatives have been specifically designed to act as antagonists for the LPA1 receptor, which is involved in breast cancer cell metastasis, proliferation, and survival. nih.gov Effective compounds were shown to reduce LPA1 expression. nih.gov
Cyclooxygenase-2 (COX-2): Some 4-thiazolidinones, initially investigated as anti-inflammatory agents, were studied for their effects on colon carcinoma cell lines with varying COX-2 expression. The activity of one derivative was correlated with its ability to inhibit the COX-2 enzyme, which is important in cancer pathogenesis. nih.gov
Kinases: Hybrids of thiazolidinone have been investigated as potential inhibitors of various kinases, such as CDK-2 and tyrosine kinases, which are often dysregulated in cancer. nih.gov
Antioxidant Potential
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
Thiazolidinone derivatives have been evaluated for their antioxidant properties, primarily through their ability to scavenge stable free radicals. The most common in vitro methods used for this evaluation are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
In the DPPH assay , the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. nih.govmdpi.comsaudijournals.com Several studies have demonstrated that 1,3-thiazolidine-4-one derivatives possess significant DPPH radical scavenging activity. nih.gov For example, new thiazolidine-4-one derivatives of nitro-l-arginine methyl ester showed improved scavenging ability compared to the parent molecule. nih.gov The scavenging capacity was found to be dependent on the substituents on the phenyl ring of the thiazolidinone moiety. nih.gov
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is reduced in the presence of hydrogen-donating antioxidants. nih.gov Thiazolidinone derivatives have also shown efficacy in this assay. The nitro-substituted derivative 6j (R = 2-NO2) in one study showed the highest ABTS radical scavenging ability. nih.gov
The antioxidant potential of these compounds is often compared to standard antioxidants like Vitamin E, ascorbic acid, or BHT. While many derivatives show good activity, they are often less potent than the standards. nih.govresearchgate.net
The table below presents results from free radical scavenging assays for selected thiazolidinone derivatives.
| Compound Class | Assay | Result (EC50 / IC50) | Comparison Standard | Reference |
| Thiazolidine-4-one derivative 6a (R=H) | DPPH | EC50 = 1.7294 mg/mL | Less active than Vitamin E | nih.gov |
| Thiazolidine-4-one derivative 6h (R=2-OCH3) | DPPH | EC50 = 1.8068 mg/mL | Less active than Vitamin E | nih.gov |
| Thiazolidine-4-one derivative 6j (R=2-NO2) | ABTS | Highest activity in its series | Less active than Vitamin E | nih.gov |
| 5-((...)-benzylidene)thiazolidine-2,4-diones | DPPH | IC50 = 9.18–32.43 µg/mL | More active than Ascorbic Acid | mdpi.com |
| Thiazolidin-4-one-indometacin hybrid 7 | DPPH | IC50 = 0.54 mM | Less active than Vitamin C | mdpi.com |
Reducing Antioxidant Power Assays (e.g., Ferric Reducing, Phosphomolybdenum Reducing)
The antioxidant potential of this compound derivatives has been explored through various assays that measure their reducing power, a key mechanism of antioxidant action. These assays include the Ferric Reducing Antioxidant Power (FRAP) and the Phosphomolybdenum Reducing Antioxidant Power (PRAP) assays.
The FRAP assay evaluates the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in the formation of an intense blue color. The intensity of this color is proportional to the reducing power of the compound. Studies on new 1,3-thiazolidine-4-one derivatives of nitro-L-arginine methyl ester have demonstrated their electron-donating abilities in this assay. nih.gov The reducing power of these compounds is typically concentration-dependent, with higher concentrations exhibiting increased absorbance, indicating greater ferric reducing capacity. nih.govnih.gov For instance, in a series of synthesized thiazolidine-4-one derivatives based on a 4-aminophenazone scaffold, all tested compounds showed greater activity than the reference compound, phenazone. nih.gov
The Phosphomolybdenum Reducing Antioxidant Power (PRAP) assay is another method used to evaluate the reducing capacity of these derivatives. This assay is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound, which forms a green phosphate/Mo(V) complex at acidic pH. The absorbance of this complex is measured spectrophotometrically. nih.govnih.gov Research has shown that the reducing antioxidant power of thiazolidine derivatives in this assay is also concentration-dependent. nih.gov For example, a study on new thiazolidine-4-one derivatives based on 4-aminophenazone revealed that the presence of certain substituents on the phenyl ring attached to the thiazolidine-4-one structure, such as 2-OCH₃, 4-CH₃, and 2-NO₂, influenced the antioxidant activity. nih.gov The compound with a 2-OCH₃ substituent (7e) was found to be the most active in this particular study. nih.gov
The results from these assays are often expressed as EC₅₀ values, which represent the concentration of the compound required to achieve 50% of the maximum reducing activity. A lower EC₅₀ value signifies a higher antioxidant power. nih.gov
Table 1: Ferric Reducing Antioxidant Power (FRAP) of Selected Thiazolidine-4-one Derivatives
| Compound | Substituent (R) | EC₅₀ (mg/mL) |
|---|---|---|
| 7a | H | 0.0153 ± 0.0010 |
| 7e | 2-OCH₃ | 0.0138 ± 0.0029 |
| 7h | 2-NO₂ | 0.0146 ± 0.0016 |
| 7l | 4-CH₃ | 0.0143 ± 0.0038 |
| Vitamin E | - | 0.0304 ± 0.0024 |
Data sourced from a study on 1,3-thiazolidine-4-ones based on a 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one scaffold. nih.gov
Table 2: Phosphomolybdenum Reducing Antioxidant Power (PRAP) of Selected Thiazolidine-4-one Derivatives
| Compound | Substituent (R) | EC₅₀ (mg/mL) |
|---|---|---|
| 7a | H | Not explicitly stated, but used as a reference for comparison. |
| 7e | 2-OCH₃ | Higher activity than 7a |
| 7h | 2-NO₂ | Slightly more active than 7a |
| 7l | 4-CH₃ | Slightly more active than 7a |
Data interpretation from a study on 1,3-thiazolidine-4-ones based on a 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one scaffold. nih.gov
Anti-inflammatory Activity Screening
Derivatives of the 1,3-thiazolidine scaffold have been investigated for their potential as anti-inflammatory agents. The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. mdpi.com
For example, a series of thiazolidin-4-one-1,3,4-thiadiazole hybrids were evaluated for their activity against 15-lipoxygenase (15-LOX) and COX enzymes. mdpi.com In this study, a compound from an arylidene series with a 4-methyl group (67a) demonstrated notable activity against 15-LOX with an IC₅₀ value of 3.11 µM. mdpi.com Another study synthesized new benzylidene imidazolidine (B613845) and thiazolidine derivatives and evaluated their anti-inflammatory activity using the carrageenin-induced paw edema test. researchgate.net The results indicated that some of these compounds exhibited anti-inflammatory potential comparable to or even exceeding that of the standard drug, indomethacin, suggesting their probable action via COX enzyme inhibition. researchgate.net
The pyrazolin-5-one scaffold, when combined with a thiazolidine-4-one ring, has also been a subject of interest for developing new anti-inflammatory drugs. nih.gov The anti-inflammatory effects of pyrazoline derivatives are often linked to the nonselective inhibition of cyclooxygenase isoenzymes. nih.gov
Hypoglycemic Activity and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
Thiazolidine derivatives, particularly thiazolidinediones (TZDs), are well-recognized for their hypoglycemic effects, which are primarily mediated through their interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ). mdpi.comnih.gov PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Agonism of PPARγ by thiazolidine derivatives enhances insulin sensitivity in peripheral tissues, thereby improving glycemic control. researchgate.net
The thiazolidine-2,4-dione moiety is a key pharmacophore in this class of compounds, and modifications at its 3rd and 5th positions have been extensively explored to develop new hypoglycemic agents. mdpi.com The hypoglycemic activity of these derivatives is often evaluated in vivo using models such as alloxan-induced or streptozotocin-induced diabetic rats. nih.govmdpi.com For instance, a series of thiazolidine derivatives were designed and synthesized based on their docking into the PPARγ active site, and subsequent in vivo studies confirmed their antidiabetic activity, which was comparable to the standard drug pioglitazone (B448). nih.gov
Molecular docking studies are frequently employed to predict the binding affinity of these derivatives to the PPARγ receptor. These studies help in understanding the structure-activity relationships and in designing more potent agonists. For example, research has shown that substitutions with nonpolar, electron-withdrawing groups at specific positions on the molecular scaffold can enhance the inhibitory effect on PPARγ. nih.gov A study on novel thiazolidine-4-one derivatives showed that one compound, 4h, demonstrated excellent antidiabetic activity, which was attributed to its partial agonism of the PPARγ receptor, as suggested by molecular docking studies showing hydrogen bond interaction with the SER342 amino acid residue. vensel.org
Table 3: In Vivo Hypoglycemic Activity of Selected Thiazolidine Derivatives
| Compound | Animal Model | Key Finding | Reference |
|---|---|---|---|
| 4a-4h | Alloxan-induced diabetic Wistar rats | Antidiabetic activity comparable to pioglitazone. | nih.gov |
| ad36-ad39 | Streptozotocin-induced diabetic Wistar rats | Equipotent activity to the standard drug glibenclamide. | mdpi.com |
| 4h | Not specified | Excellent antidiabetic activity by reducing blood glucose levels compared to pioglitazone. | vensel.org |
Protein Interaction Studies
The biological activities of this compound and its derivatives are intrinsically linked to their interactions with specific protein targets. Molecular docking and other computational methods are pivotal in elucidating these interactions at a molecular level.
In the context of hypoglycemic activity, the interaction with PPARγ is of primary importance. Docking studies have been instrumental in designing and selecting thiazolidine derivatives for synthesis. nih.gov These studies can predict the binding modes and affinities of the ligands within the active site of the receptor. For example, the crystal structure of PPARγ (PDB ID: 6QJ5) has been used to perform in silico docking studies for novel thiazolidinedione derivatives. researchgate.net
Beyond PPARγ, the interaction of thiazolidine derivatives with other protein targets has also been investigated. Molecular docking studies have been performed on thiazolidin-4-one derivatives against the C-KIT Tyrosine Kinase (PDB ID: 1T46), a target relevant to antiviral activity. samipubco.com These studies revealed favorable interactions, indicating the potential of these molecules as inhibitors. samipubco.com
Furthermore, molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time. For instance, a study on novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives involved molecular dynamics simulations to monitor the protein-ligand interactions. These simulations revealed hydrophobic interactions and hydrogen bond formation with specific amino acid residues such as Asp1370 and Asp1420. rsc.org
Table 4: Protein Targets and Interacting Residues for Thiazolidine Derivatives
| Compound Class | Protein Target | Key Interacting Residues | Method of Study |
|---|---|---|---|
| Thiazolidine-4-ones | PPARγ | SER342 | Molecular Docking |
| Thiazolidinedione-1,3,4-oxadiazole hybrids | Not specified | Asp1370, Asp1420, Tyr1251, Trp1369 | Molecular Dynamics Simulation |
| Thiazolidin-4-one derivatives | C-KIT Tyrosine Kinase | Not specified | Molecular Docking |
Structure Activity Relationship Sar and Mechanistic Correlates
Influence of the 4-Methyl Group on Reactivity and Biological Profile
From a reactivity standpoint, the 4-methyl group can exert steric control, influencing the stereoselectivity of reactions involving the thiazolidine (B150603) core. In the context of biological activity, the influence of a methyl group has been noted in related structures. For instance, in a study of 2,3-disubstituted 1,3-thiazolidin-4-one derivatives, the presence of a 4-methylphenyl group at the 2-position was associated with the most prominent cytotoxic activity against human renal adenocarcinoma cells. spandidos-publications.com This suggests that an electron-donating methyl group can contribute positively to the antiproliferative profile of the molecule, potentially by enhancing interactions with the biological target. spandidos-publications.com
Impact of Substituent Effects on Efficacy and Selectivity
The biological activity of the thiazolidine scaffold is highly tunable through the introduction of various substituents at different positions on the ring. semanticscholar.org The nature of these substituents—whether they are alkyl, aryl, or heteroaryl groups—profoundly impacts the compound's pharmacokinetics and receptor binding affinity. orientjchem.org
Research on diverse thiazolidine-4-one derivatives has demonstrated that specific substitutions on an attached phenyl ring can dictate the compound's efficacy and selectivity for various biological targets. nih.govmdpi.com
Electron-withdrawing and Halogen Groups: Electronegative groups such as nitro (NO₂) and halogens (e.g., chlorine, fluorine, bromine) often enhance biological activity. orientjchem.org For example, new 1,3-thiazolidine-4-one derivatives of ibuprofen (B1674241) showed that substitutions with 4-chloro, 2-nitro, and 4-cyano groups on the phenyl ring led to a 12-fold increase in antioxidant activity compared to the parent drug. mdpi.com Similarly, in another series, derivatives with a 2-nitro substitution were found to be the most active against both bacterial and fungal strains. nih.govnih.gov The introduction of a bromine atom at the para-position of the phenyl ring resulted in a compound four times more active as an antioxidant than its parent molecule. nih.gov
Electron-donating Groups: Methoxy (B1213986) (OCH₃) and methyl (CH₃) groups also play a crucial role in modulating bioactivity. Methoxy groups, particularly at the ortho and meta positions of a phenyl ring, have been shown to confer strong antioxidant and antimicrobial properties. nih.govnih.gov In one study, a derivative with a 3-methoxy group was among the most effective radical scavengers. nih.govnih.gov The presence of methyl and methoxy groups in the para position of the phenyl ring was also associated with an increase in antioxidant effects in a series of xanthine-thiazolidinone hybrids. d-nb.info
The following table summarizes the observed effects of various substituents on the biological activity of thiazolidine-4-one derivatives based on several studies.
| Substituent Group | Position on Phenyl Ring | Observed Effect | Compound Series | Source |
|---|---|---|---|---|
| -Cl (Chloro) | para (4) | Enhanced antioxidant activity | Ibuprofen derivatives | mdpi.com |
| -NO₂ (Nitro) | ortho (2) | Enhanced antioxidant activity | Ibuprofen derivatives | mdpi.com |
| -NO₂ (Nitro) | ortho (2) | Most active antibacterial & antifungal | Nitro-l-arginine methyl ester derivatives | nih.govnih.gov |
| -CN (Cyano) | para (4) | Enhanced antioxidant activity | Ibuprofen derivatives | mdpi.com |
| -OCH₃ (Methoxy) | ortho (2) & meta (3) | High free radical scavenging ability | Nitro-l-arginine methyl ester derivatives | nih.govnih.gov |
| -OCH₃ (Methoxy) | para (4) | Increased antioxidant effects | Xanthine (B1682287) derivatives | d-nb.info |
| -CH₃ (Methyl) | para (4) | Increased antioxidant effects | Xanthine derivatives | d-nb.info |
| -Br (Bromo) | para (4) | Enhanced antioxidant activity (4x higher) | Nitro-l-arginine methyl ester derivatives | nih.gov |
| -F (Fluoro) | para (4) | Good antioxidant activity | Nitro-l-arginine methyl ester derivatives | nih.gov |
Role of Steric and Electronic Factors in Molecular Recognition and Bioactivity
The interaction between a thiazolidine derivative and its biological target is governed by a combination of steric and electronic factors. These properties determine the molecule's ability to fit into a binding site and establish favorable interactions, such as hydrogen bonds or hydrophobic contacts.
Steric Factors: The size and shape of substituents can significantly influence biological activity. Large, bulky groups can create steric hindrance, which may either prevent the molecule from binding to its target or, conversely, lock it into a more favorable conformation. For example, in a series of 3,5-disubstituted-thiazolidine-2,4-diones, the introduction of a cyclohexane (B81311) ring was suggested to cause significant steric effects that played a crucial role in the compound's growth-inhibitory action on U937 cells. orientjchem.org In another case, the steric effect of a sugar ring was found to block a potential reaction site on the molecule. researchgate.net
Electronic Factors: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—is critical for molecular recognition. Electron-withdrawing groups, such as halogens, can enhance the binding of a ligand to its receptor. orientjchem.org The enhanced antimicrobial activity of derivatives with nitro groups, for example, has been correlated with increased electron-withdrawing effects that may enhance the molecule's ability to penetrate microbial membranes. Conversely, electron-donating groups like methyl substituents can also positively influence bioactivity, as seen in the cytotoxicity of certain thiazolidinones against renal cancer cells. spandidos-publications.com
Contribution of the Core Thiazolidine Ring System to Overall Bioactivity
The 1,3-thiazolidine ring is not merely a passive scaffold but an active contributor to the biological profile of its derivatives. It is considered a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous pharmaceutical compounds with a wide spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. semanticscholar.orgdattakala.edu.inresearchgate.net The inherent properties of this five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, are essential for its biological functions. orientjchem.org
The structural integrity of the thiazolidine core is often crucial for maintaining biological activity; disruption of the ring typically leads to a reduction or loss of efficacy. orientjchem.org The sulfur and nitrogen heteroatoms can act as hydrogen bond acceptors or donors, facilitating interactions with biological macromolecules like enzymes and receptors. mcmaster.ca For instance, the thiazolidine-2,4-dione (TZD) moiety is known to act as a zinc-binding group, a key interaction for the inhibition of enzymes like histone deacetylases (HDACs). nih.gov The heterocyclic nature of the ring system makes it a versatile pharmacophore that is readily modified to optimize therapeutic effects. semanticscholar.orgdattakala.edu.in
Integration of Computational Insights into SAR Rationalization
Computational chemistry provides powerful tools for understanding and predicting the biological activities of thiazolidine derivatives, thereby rationalizing complex SAR data. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) are frequently employed to complement experimental findings. nih.govrsc.orguniversci.com
QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov These models can identify key molecular descriptors—numerical values representing specific properties of a molecule—that correlate with potency. For example, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents found that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity, providing a guide for designing more potent compounds. nih.gov
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This allows researchers to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Docking studies on thiazolidinedione-oxadiazole hybrids helped to elucidate their binding mode within the active sites of α-amylase and α-glucosidase, supporting their potential as antidiabetic agents. rsc.org
DFT calculations are used to understand the electronic properties of molecules, such as their stability and reactivity, which helps in rationalizing their biological potential. universci.com
The table below presents examples of molecular descriptors identified in a QSAR study of anti-tubercular thiazolidine-4-ones and their correlation with biological activity. nih.gov
| Descriptor | Description | Correlation with Activity | Source |
|---|---|---|---|
| MLFER_S | Molar refractivity-based descriptor related to polarizability | Positive | nih.gov |
| GATSe2 | Geary autocorrelation descriptor related to electronegativity | Positive | nih.gov |
| ShaI | Descriptor related to the number of halogen atoms | Positive | nih.gov |
| EstateVSA6 | Electrotopological state descriptor for atom-type surface area | Positive | nih.gov |
| SpMAD_Dzs | Spectral mean absolute deviation from Sanderson electronegativity | Negative | nih.gov |
Advanced Research Directions and Future Perspectives
Optimization of Synthetic Pathways through Design of Experiments (e.g., Factorial Design)
The efficient synthesis of thiazolidine (B150603) derivatives is crucial for their exploration and application. Modern synthetic strategies are moving beyond traditional one-variable-at-a-time optimization, embracing statistical methods like Design of Experiments (DoE) to rapidly identify optimal reaction conditions.
Factorial design, a key DoE methodology, allows researchers to simultaneously investigate the effects of multiple variables—such as temperature, solvent systems, catalysts, and reactant molar ratios—and their interactions. For instance, in the synthesis of thiazolidin-4-one derivatives, a class of compounds structurally related to 4-Methyl-1,3-thiazolidine, reaction yields have been significantly improved by systematically tuning such parameters. nih.gov Green chemistry protocols, including the use of ultrasonic irradiation or alternative energy sources and catalysts like vanadyl sulfate, have also been employed to enhance reaction efficiency and yield. nih.gov The application of DoE to the synthesis of this compound could systematically optimize the condensation reaction between its precursors, leading to higher yields, improved purity, and more sustainable manufacturing processes.
Table 1: Variables for Synthetic Optimization of Thiazolidine Derivatives using Factorial Design
| Factor | Variable | Potential Levels (Example) | Objective |
| Temperature | Reaction Temperature (°C) | Low (e.g., 25°C), Medium (e.g., 50°C), High (e.g., 70°C) | Maximize yield, minimize byproducts |
| Solvent | Solvent System | Acetonitrile, Ethanol, Toluene, PEG-400 | Improve solubility, enhance reaction rate |
| Catalyst | Acid/Base or Metal Catalyst | Piperidine, Vanadyl Sulfate, LDHs@PpPDA | Increase reaction speed and selectivity |
| Molar Ratio | Reactant A vs. Reactant B | 1:1, 1:1.2, 1:1.5 | Ensure complete conversion of limiting reagent |
Exploration of Novel Functionalization Strategies
The therapeutic potential of a scaffold is unlocked through its functionalization, which allows for the fine-tuning of its physicochemical properties and biological activity. The thiazolidine ring offers multiple sites for modification, particularly at the nitrogen and carbon positions.
Future research on this compound will likely explore a variety of functionalization reactions that have proven successful for other thiazolidines. These include:
N-Substitution: The nitrogen atom of the thiazolidine ring can be substituted with various groups to create hybrid molecules. For example, acridine (B1665455) moieties have been attached to the nitrogen of thiazolidine-2,4-dione to create novel antitumor agents. nih.gov
C2-Position Functionalization: The carbon atom between the sulfur and nitrogen is a key site for introducing diversity. Syntheses of 2-imino-1,3-thiazolidines demonstrate how this position can be functionalized and further acylated to modulate activity. researchgate.net
C5-Position Functionalization: The C5 carbon can be functionalized, often via Knoevenagel condensation with aldehydes, to attach various aryl groups. This strategy has been used to create libraries of thiazolidine-2,4-diones with diverse substituents. rsc.org
These strategies allow for the creation of extensive libraries of this compound derivatives, which can then be screened for a wide array of biological activities.
Development of Multi-Targeting Therapeutic Agents
The complexity of diseases like cancer and neurodegenerative disorders has spurred the development of multi-targeting agents that can modulate several pathological pathways simultaneously. The thiazolidine scaffold has emerged as a promising platform for designing such drugs. nih.govresearchgate.net
Studies have shown that thiazolidine derivatives can be engineered to inhibit multiple targets. For example, certain thiazolidin-4-one derivatives act as dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and a mutant form of epidermal growth factor receptor (EGFR T790M), both of which are crucial targets in cancer therapy. rsc.org Other derivatives have shown potent inhibitory activity against a range of multi-tyrosine kinases, including c-Met, Src, and KDR. nih.gov In the context of Alzheimer's disease, thiazolidine-based compounds have been identified that can inhibit cholinesterases, glycogen (B147801) synthase kinase-3β (GSK-3β), and the aggregation of amyloid-beta and tau proteins. nih.govresearchgate.net
Future work on this compound could involve its incorporation into hybrid molecules designed to hit multiple, rationally selected biological targets, potentially leading to more effective treatments for complex diseases.
Table 2: Examples of Multi-Target Inhibition by Thiazolidine Derivatives
| Derivative Class | Disease Area | Primary Targets Inhibited | Reference |
| Thiazolidine-2,4-diones | Cancer | VEGFR-2, EGFRT790M | rsc.org |
| N1-(2-aryl-1,3-thiazolidin-4-one)-N3-aryl ureas | Cancer | c-Met, Src, Ron, KDR, c-Kit, IGF-IR | nih.gov |
| Thiazolidin-4-ones | Alzheimer's | Cholinesterases (AChE, BuChE), GSK-3β | nih.govresearchgate.net |
| Pyrazoline-bearing 4-thiazolidinones | Gastric Cancer | HER2 pathway (in combination therapy), Apoptosis induction | mdpi.com |
Identification and Validation of Novel Biological Targets
A critical aspect of drug discovery is the identification of new biological targets to overcome challenges like drug resistance. Thiazolidine derivatives are being actively investigated against a variety of established and novel targets.
Antimicrobial Targets: In the fight against tuberculosis, thiazolidin-4-ones have been found to inhibit essential enzymes in Mycobacterium tuberculosis, including InhA (involved in fatty acid synthesis), MmpL3 (a mycolic acid transporter), and DNA gyrase. mdpi.com Other derivatives show promise by targeting the MurB enzyme, which is crucial for the biosynthesis of peptidoglycan in bacterial cell walls. mdpi.com
Anticancer and Neurological Targets: In silico screening combined with experimental validation has identified potential targets for thiazolidin-4-ones such as the metabotropic glutamate (B1630785) receptor 3 (mglur3) and Janus kinase 3 (Jak3). mdpi.com
For this compound, future research could employ target identification platforms (e.g., chemoproteomics, computational docking against large target panels) to uncover previously unknown interactions, potentially revealing novel therapeutic applications.
Investigation of Metabolic Pathways and Degradation Mechanisms (e.g., P450-mediated S-oxidation, Ring Scission)
Understanding how a compound is metabolized is fundamental to its development as a therapeutic agent. Research on thiazolidinedione (TZD) derivatives has revealed key metabolic pathways involving the thiazolidine ring itself.
A significant metabolic transformation is the cytochrome P450-mediated oxidation of the sulfur atom (S-oxidation). acs.org This initial step can lead to the formation of a highly reactive sulfenic acid intermediate. acs.orgmdpi.com This intermediate is unstable and can undergo several subsequent reactions, including:
Ring Scission: The oxidized ring can cleave, leading to the formation of acyclic metabolites like a free thiol. acs.org
Further Metabolism: The thiol can be further metabolized, for example, by dimerization to form a disulfide or by conjugation with glutathione. acs.org
N-Glucuronidation: Another identified pathway for TZD rings is direct conjugation with glucuronic acid at the ring's nitrogen atom. researchgate.net
These metabolic pathways are critical as they can lead to either detoxification or the formation of reactive metabolites. A thorough investigation into the metabolic fate of this compound, using both in vitro (e.g., liver microsomes) and in vivo models, will be essential to predict its behavior and ensure its suitability for further development. acs.org
Strategies for Bio-conjugation and Prodrug Design
Advanced drug development often involves strategies to improve targeting, stability, and bioavailability through bioconjugation and prodrug design. The thiazolidine ring is a versatile tool for both approaches.
Bio-conjugation: Thiazolidine derivatives can be used as chemical handles for attaching molecules to proteins or peptides. For example, a 2-carboxy thiazolidine can be incorporated into a peptide sequence. rsc.orgrsc.org Under specific conditions, this ring can be opened to generate a highly reactive aldehyde group, which can then be used for chemoselective ligation (e.g., oxime ligation) to another molecule, such as a fluorophore or a second peptide. rsc.orgrsc.org This strategy offers a precise method for creating complex biomolecular constructs.
Prodrug Design: The thiazolidine structure can be used to mask a reactive functional group in a parent drug, thereby creating a prodrug with improved properties. A notable example is the protection of an active aldehyde pharmacophore. nih.gov The aldehyde can be reacted with L-cysteine to form a thiazolidine ring, rendering it temporarily inactive and less susceptible to metabolism. nih.gov In vivo, the thiazolidine ring is designed to hydrolyze slowly, releasing the active aldehyde over an extended period. nih.gov This approach has been shown to enhance metabolic stability and prolong the duration of action. nih.gov Furthermore, 2-substituted thiazolidine-4(R)-carboxylic acids have been specifically developed as prodrugs of L-cysteine. acs.org This concept could be applied to this compound to develop novel prodrugs with enhanced therapeutic profiles.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-Methyl-1,3-thiazolidine derivatives?
Answer:
A standard approach involves cyclocondensation reactions using primary amines and carbonyl-containing reagents. For example:
- Ethanolamine and carbon disulfide can yield 2-thiono-1,3-thiazolidine, which is further oxidized or modified to introduce methyl groups at the 4-position .
- Substituted benzaldehyde derivatives are reacted with thiourea or thiosemicarbazide in the presence of chloroacetic acid and sodium acetate under reflux (e.g., in DMF/acetic acid mixtures) to form thiazolidinone scaffolds .
- Recrystallization protocols (e.g., using chloroform or ethanol) are critical for purifying intermediates, as described in the synthesis of (2Z,5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one derivatives .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound derivatives?
Answer:
- ¹H/¹³C NMR and HMBC : Essential for confirming regiochemistry and substituent positions. For instance, ¹H-¹³C HMBC identified glycosyl-thiazolidine linkages in 3-thiazolidine acetic acid derivatives .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions. The crystal structure of (5Z)-5-[(4-hydroxy-3-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one was determined with a resolution of 0.84 Å, revealing planar geometry and hydrogen-bonding networks .
- Melting point and elemental analysis : Routinely reported to validate purity (e.g., derivatives in showed <1% deviation in C/H/N content).
Advanced: How can in-silico docking studies optimize this compound derivatives for M. tuberculosis inhibition?
Answer:
- Target selection : Use high-resolution protein structures (e.g., M. tuberculosis transcription inhibitor PDB ID 3Q3S, XRD resolution 2.0 Å) .
- Docking software : Schrödinger’s Maestro 10.5 is employed to screen ligand libraries. Key parameters include Glide docking scores, hydrogen bonds (e.g., with ASN179, TYR148), and π-π stacking interactions .
- Validation : Compare docking energies with reference compounds (e.g., ciprofloxacin: -6.714 kcal/mol vs. derivative 4a: -7.576 kcal/mol). Prioritize derivatives with electronegative substituents at the ortho position of aromatic rings for enhanced binding .
Advanced: How can researchers resolve contradictions between in-silico predictions and in-vitro bioactivity data for thiazolidine derivatives?
Answer:
- Re-evaluate force fields : Adjust parameters in docking software to account for solvation effects or protein flexibility missed in rigid docking .
- Metabolic stability assays : Test compounds for susceptibility to enzymatic degradation (e.g., cytochrome P450), which may reduce in-vitro efficacy despite favorable docking scores .
- SAR analysis : Systematically modify substituents (e.g., electron-donating vs. withdrawing groups) and correlate with bioactivity. For example, this compound derivatives with para-methoxybenzylidene groups showed improved anti-tubercular activity compared to unsubstituted analogs .
Advanced: What strategies enhance the DNA-binding or cytotoxic activity of this compound hybrids?
Answer:
- Planar aromatic extensions : Introduce fused rings (e.g., benzimidazole or quinoline) to promote intercalation with DNA. For example, 5-nitrobenzimidazole-thiazolidine hybrids exhibited strong DNA affinity via minor groove binding .
- Metal coordination : Design derivatives with chelating groups (e.g., hydroxyl or imino) to bind transition metals like Cu(II) or Fe(III), enhancing nuclease-like activity .
- Cytotoxicity assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa or MCF-7) to screen for apoptosis induction. Derivatives with cyclopropyl-thiazolidinone hybrids showed IC₅₀ values <10 µM in preliminary studies .
Advanced: How can computational studies guide the design of dual-acting this compound derivatives?
Answer:
- Multi-target docking : Screen against related enzymes (e.g., COX-2 and CDK1 kinases) using ensemble docking to identify dual inhibitors. Prioritize compounds with overlapping pharmacophores .
- MD simulations : Run 100-ns simulations to assess binding stability and identify residues critical for dual activity (e.g., hydrophobic pockets accommodating bulky substituents) .
- Free energy calculations : Use MM-GBSA to rank derivatives by binding affinities. For example, thiazolidine-cyclopropyl hybrids showed ΔG values of -45 kcal/mol for COX-2 and -38 kcal/mol for CDK1 .
Advanced: What analytical methods resolve structural ambiguities in this compound derivatives?
Answer:
- Dynamic NMR : Detect rotational barriers in hindered thiazolidine rings (e.g., ΔG‡ > 70 kJ/mol for N-aryl substituents) .
- SC-XRD (Single-Crystal X-ray Diffraction) : Assign absolute configurations of chiral centers, as demonstrated for (5E)-arylidene-thiazolidinones with Z/E isomerism .
- Mass spectrometry (HRMS) : Confirm molecular formulas with <2 ppm error, critical for distinguishing regioisomers (e.g., 4-methyl vs. 5-methyl substitution) .
Advanced: How to address low yields in the synthesis of this compound hybrids?
Answer:
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 h to 30 min) and improve yields by 20–30% for cyclocondensation steps .
- Catalytic optimization : Use piperidine or morpholine as organocatalysts to accelerate Knoevenagel condensations (e.g., 74% yield for {5-[(4-benzyloxy-3-methoxyphenyl)methylidene]-2,4-dioxothiazolidin-3-yl}acetic acid) .
- Workup modifications : Adjust pH during precipitation (e.g., pH 3-4 with acetic acid) to minimize byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
